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[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol Documentation Hub

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  • Product: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
  • CAS: 1803609-62-2

Core Science & Biosynthesis

Foundational

spectroscopic data (NMR, IR, Mass) for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

An In-Depth Technical Guide to the Spectroscopic Characterization of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, a heterocyclic compound incorporating key structural motifs relevant to medicinal chemistry and drug discovery. Isoxazole derivatives are known for a wide spectrum of biological activities, and the inclusion of a fluorophenyl group can significantly modulate pharmacokinetic and pharmacodynamic properties.[1] This document outlines detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this target molecule. As explicit experimental data for this specific compound is not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to anticipate, acquire, and interpret the spectroscopic data necessary for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Introduction: The Scientific Rationale

The structural confirmation of any novel chemical entity is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the precise arrangement of atoms and functional groups. For a molecule like [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, a multi-faceted spectroscopic approach is not merely procedural but essential for validating its identity.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

  • IR Spectroscopy serves as a rapid and effective tool for identifying the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic rings.

  • Mass Spectrometry provides the exact molecular weight and offers crucial clues about the molecule's structure through its fragmentation patterns.

This guide explains the causality behind the predicted spectral features and provides robust, self-validating protocols for their experimental acquisition.

Proposed Synthesis and Purification

To understand the context of characterization, we first propose a plausible synthetic route. A common and effective method for constructing the 1,2-oxazole (isoxazole) ring is through a [3+2] cycloaddition reaction.[2] This involves the reaction of a nitrile oxide with an alkyne.

Experimental Protocol: Synthesis
  • Step 1: Oxime Formation. 2-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution to form 2-fluorobenzaldehyde oxime.

  • Step 2: Nitrile Oxide Generation. The oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to generate the corresponding hydroximoyl chloride in situ.

  • Step 3: [3+2] Cycloaddition. Triethylamine is added to the reaction mixture to eliminate HCl from the hydroximoyl chloride, forming the reactive 2-fluorobenzonitrile oxide intermediate. This intermediate immediately undergoes a cycloaddition reaction with propargyl alcohol (an alkyne) to yield the target molecule, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

  • Purification. The crude product is purified via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure compound.

Visualization: Synthetic Workflow

Synthetic Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Final Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Cycloaddition [3+2] Cycloaddition (Nitrile Oxide Pathway) 2-Fluorobenzaldehyde->Cycloaddition Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Cycloaddition TargetMolecule [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanol Cycloaddition->TargetMolecule

Caption: Proposed synthesis via a [3+2] cycloaddition pathway.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] For our target compound, we will analyze both ¹H and ¹³C NMR spectra.

Molecular Structure with Atom Numbering

Caption: Structure of the target molecule with atom numbering for NMR.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1 ~7.20 - 7.40 m - 4H Ar-H (Fluorophenyl)
4 ~6.50 s - 1H Oxazole-H
5 ~5.30 s - 2H -O-CH₂ -Ar
7 ~4.80 d ~5.5 2H -CH₂ -OH

| 8 | ~2.50 | t | ~5.5 | 1H | -CH -OH |

Causality and Interpretation:

  • Aromatic Protons (1): The protons on the 2-fluorophenyl ring are expected to appear in the typical aromatic region (7.0-8.0 ppm). Due to coupling with each other and with the fluorine atom, they will present as a complex multiplet (m).[4]

  • Oxazole Proton (4): The single proton on the isoxazole ring is in a unique electronic environment and is not coupled to other protons, thus it should appear as a sharp singlet (s). Its position is downfield due to the influence of the heterocyclic ring.

  • Methylene Protons (5 & 7): The two CH₂ groups are diastereotopic. The protons of the phenoxymethyl group (5) are deshielded by the adjacent oxygen and the aromatic system, appearing as a singlet around 5.30 ppm. The methanol CH₂ protons (7) are adjacent to a hydroxyl group and will appear as a doublet (d) due to coupling with the hydroxyl proton (8).[5][6]

  • Hydroxyl Proton (8): The hydroxyl proton's chemical shift is variable and depends on concentration and solvent. It will couple with the adjacent CH₂ group, appearing as a triplet (t). This peak can be confirmed by a D₂O exchange experiment, where it would disappear.

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Number Predicted Chemical Shift (δ, ppm) Assignment
9 ~170.0 C -5 (Oxazole)
10 ~160.0 C -3 (Oxazole)
11 ~158.0 (d, J ≈ 250 Hz) C -F (Aromatic)
12-15 ~115.0 - 132.0 Ar-C
4 ~102.0 C -4 (Oxazole)
5 ~62.0 -O-C H₂-Ar

| 7 | ~56.0 | -C H₂-OH |

Causality and Interpretation:

  • Oxazole Carbons (9, 10, 4): The carbons of the isoxazole ring are significantly deshielded and appear far downfield. C-5 (9) and C-3 (10) are adjacent to heteroatoms, making them the most downfield.

  • Aromatic Carbons (11-15): The carbons of the fluorophenyl ring will appear in the 115-160 ppm range. The carbon directly bonded to fluorine (11) will show a large coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet in a coupled spectrum.

  • Aliphatic Carbons (5, 7): The two sp³ hybridized carbons appear in the upfield region. The carbon of the phenoxymethyl group (5) is slightly more deshielded than the methanol carbon (7) due to its proximity to the aromatic ring.

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for better signal-to-noise.

  • Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.

Functional Group Analysis by IR Spectroscopy

IR spectroscopy is ideal for the rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.[7][8]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Broad, Strong O-H stretch Alcohol (-OH)
3100 - 3000 Medium C-H stretch Aromatic (sp² C-H)
2950 - 2850 Medium C-H stretch Aliphatic (sp³ C-H)
1620 - 1580 Medium-Strong C=N stretch Isoxazole ring
1500 - 1400 Strong C=C stretch Aromatic ring
1250 - 1200 Strong C-O stretch Aryl ether
1180 - 1100 Strong C-F stretch Fluoroaromatic

| 1080 - 1030 | Strong | C-O stretch | Primary alcohol |

Interpretation: The most diagnostic peaks are the broad O-H stretch confirming the alcohol, the C=N stretch characteristic of the isoxazole ring, and the strong C-F stretch confirming the fluorinated substituent.[9][10]

Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.

Molecular Weight and Fragmentation by Mass Spectrometry

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and structural fragments.[11]

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Formula: C₁₀H₈FNO₂

  • Exact Mass: 193.0539

  • Molecular Ion Peak (M⁺): m/z = 193

Plausible Fragmentation Pathway: The isoxazole ring is known to undergo characteristic cleavage upon ionization.[12] A likely fragmentation pathway involves the initial loss of the hydroxymethyl group, followed by cleavage of the heterocyclic ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 193 F1 [M - CH₂OH]⁺ m/z = 162 M->F1 - •CH₂OH F2 [2-Fluorophenoxy]⁺ m/z = 111 F1->F2 - C₂HNO F3 [C₇H₄FO]⁺ m/z = 123 F1->F3 - HCN

Caption: A plausible EI fragmentation pathway for the target molecule.

Interpretation:

  • Molecular Ion (m/z 193): The peak at the highest m/z value corresponds to the intact molecule that has lost one electron. This peak confirms the molecular weight.[13][14]

  • Key Fragments: The presence of a peak at m/z 162 (loss of the methanol group) and a prominent peak at m/z 111 (corresponding to the 2-fluorophenoxy cation) would be strong evidence for the proposed structure.

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Record the abundance of ions at each m/z value to generate the mass spectrum.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol. The predicted data in this guide serves as a benchmark for researchers. Experimental verification of these spectral features—the specific proton and carbon chemical shifts and couplings in NMR, the characteristic vibrational bands in IR, and the molecular ion and fragmentation pattern in MS—will collectively provide unambiguous proof of the compound's identity and purity, which is a critical step in any drug discovery or materials science endeavor.

References

  • (No author given). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID - precisionFDA.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • NextSDS. [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol — Chemical Substance Information.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (No date). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • (No author given). (2010). 13C NMR as a General Tool for the Assignment of Absolute Configuration Electronic Supplementary Information. The Royal Society of Chemistry.
  • Jabri, A., et al. (2025). High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region | Request PDF. ResearchGate. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • PubChem. 2,4-Difluoro-5-[5-isopropyl-6-(5-methyl-oxazol-2-yl). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-5-5-isopropyl-6-5-methyl-oxazol-2-yl-pyrrolo_2_1-f__1_2_4_triazin-4-ylamino-N-methoxy-benzamide
  • Zarei, M., & Jarrahpour, A. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]

  • PubChem. (2-(4-Fluorophenoxy)thiazol-5-yl)methanol. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

  • Matsumura, A., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

  • Der Pharma Chemica. (No date). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Available at: [Link]

  • AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. Available at: [Link]

  • Gottlieb, H. E., et al. (No date). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link] lett 2010 impurities.pdf

  • SciSpace. (No date). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available at: [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • Instructables. (2016). How to Read a Simple Mass Spectrum. Available at: [Link]

  • Kumar, A., et al. (No date). A comprehensive review on biological activities of oxazole derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Agrawal, P. K. (No date). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • SciSpace. (No date). Interpretation of Mass Spectra. Available at: [Link]

  • (No author given). (No date). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles.
  • Singh, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • IJSDR. (2024). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Available at: [Link]

  • Rasayan Journal of Chemistry. (No date). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][15][16] OXAZIN-4-YL) ACETATE DERIV. Available at: [Link]

  • (No author given). (2025). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Available at: [Link]

  • Ismael, S., et al. (No date). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available at: [Link]

  • Kero, F. (2026). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC International. Available at: [Link]

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Exploratory

The Inner Workings of Methanol Oxidase: A Technical Guide to its Mechanism of Action

Foreword for the Modern Researcher In the landscape of industrial biotechnology and diagnostics, the pursuit of efficient and selective oxidative catalysis remains a paramount objective. Among the enzymatic tools at our...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of industrial biotechnology and diagnostics, the pursuit of efficient and selective oxidative catalysis remains a paramount objective. Among the enzymatic tools at our disposal, methanol oxidase (MOX) presents a compelling case study in flavin-dependent catalysis. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a cursory overview, but a deep, mechanistic understanding of this important enzyme. We will dissect the intricate choreography of its catalytic cycle, explore the structural nuances that dictate its substrate specificity, and provide the practical knowledge necessary to harness its capabilities in the laboratory. This document is designed to be a self-validating resource, grounding its claims in established research and providing actionable protocols for empirical verification.

I. Structural Architecture: The Foundation of Function

Methanol oxidase (EC 1.1.3.13), predominantly sourced from methylotrophic yeasts such as Pichia pastoris and Hansenula polymorpha, is a homo-octameric flavoprotein, meaning it is composed of eight identical subunit proteins.[1][2][3] Each of these subunits is a marvel of protein architecture, folding into two principal domains that are crucial for its catalytic activity: a Flavin-Adenine Dinucleotide (FAD)-binding domain and a substrate-binding domain.[1][4]

The FAD-binding domain is characterized by a classic Rossmann fold, a structural motif adept at binding nucleotides. This domain securely anchors the non-covalently bound FAD cofactor, which is the heart of the enzyme's oxidative power.[1][5] The substrate-binding domain, in contrast, forms a deep catalytic pocket where methanol and other small primary alcohols are recognized and positioned for oxidation. The relatively small and constrained nature of this active site cavity is a key determinant of the enzyme's preference for short-chain alcohols.[1][2]

A fascinating aspect of some methanol oxidases is the presence of a modified FAD (mFAD or a-FAD), where the ribityl chain of the FAD molecule is altered.[5][6] This modification has been shown to decrease the maximal reaction rate (Vmax) slightly while significantly lowering the Michaelis constant (Km) for methanol, suggesting a role in fine-tuning the enzyme's activity at low substrate concentrations.[1][5][6]

II. The Catalytic Cycle: A Two-Act Play

The catalytic mechanism of methanol oxidase is a two-step process, often referred to as a "ping-pong" mechanism, consisting of a reductive half-reaction followed by an oxidative half-reaction.[2] While the precise nature of the hydrogen transfer is still a subject of some debate, with evidence supporting both a hydride transfer and a radical mechanism, the overall transformation is well-established.[7][8]

Reductive Half-Reaction: Substrate Oxidation
  • Substrate Binding: A molecule of a primary alcohol, such as methanol, enters the active site and binds in close proximity to the isoalloxazine ring of the FAD cofactor.

  • Deprotonation: A key active site residue, the highly conserved Histidine 567 (His567) , acts as a catalytic base, abstracting a proton from the hydroxyl group of the alcohol substrate.[4][6] This deprotonation is crucial for activating the substrate for the subsequent oxidation step. Another conserved residue, Asparagine 616 (Asn616) , is also implicated in stabilizing the transition state.[6]

  • Hydride/Hydrogen Radical Transfer: The activated substrate then transfers a hydride ion (a proton and two electrons) or a hydrogen radical to the N5 position of the FAD isoalloxazine ring. This transfer reduces the FAD to FADH2.

  • Product Release: The oxidized substrate, now an aldehyde (e.g., formaldehyde from methanol), is released from the active site.

Oxidative Half-Reaction: FAD Reoxidation
  • Oxygen Binding: A molecule of diatomic oxygen (O₂) enters the active site and binds to the reduced FADH₂.

  • Electron Transfer: The FADH₂ transfers its electrons to the bound oxygen molecule.

  • Product Formation and Release: This transfer results in the formation of hydrogen peroxide (H₂O₂) and the regeneration of the oxidized FAD cofactor, completing the catalytic cycle and preparing the enzyme for another round of oxidation. The hydrogen peroxide then diffuses out of the active site.

The overall reaction can be summarized as:

R-CH₂OH + O₂ → R-CHO + H₂O₂

Below is a graphical representation of the catalytic cycle:

Catalytic_Cycle E_FAD Enzyme (E-FAD) E_FAD_Substrate Enzyme-Substrate Complex (E-FAD-RCH₂OH) E_FAD->E_FAD_Substrate RCH₂OH binds E_FADH2_Product Enzyme-Product Complex (E-FADH₂-RCHO) E_FAD_Substrate->E_FADH2_Product Hydride/Radical Transfer E_FADH2 Reduced Enzyme (E-FADH₂) E_FADH2_Product->E_FADH2 RCHO released E_FADH2_O2 Enzyme-Oxygen Complex (E-FADH₂-O₂) E_FADH2->E_FADH2_O2 O₂ binds E_FADH2_O2->E_FAD H₂O₂ released Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, HRP, ABTS) Prep_Cocktail Prepare Assay Cocktail Prep_Reagents->Prep_Cocktail Add_Cocktail Add Cocktail to Cuvette Add_Substrate Add Methanol Add_Cocktail->Add_Substrate Add_Enzyme Add Enzyme Solution Add_Substrate->Add_Enzyme Measure_Absorbance Measure Absorbance at 420 nm Add_Enzyme->Measure_Absorbance Calc_Rate Calculate Rate (ΔA/min) Measure_Absorbance->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: A typical experimental workflow for a spectrophotometric methanol oxidase activity assay.

V. Conclusion: A Versatile Biocatalyst

The mechanism of action of methanol oxidase is a testament to the elegance and efficiency of enzymatic catalysis. Its intricate structure, coupled with the redox prowess of its FAD cofactor, allows for the highly specific oxidation of small primary alcohols. For researchers in drug development and industrial biotechnology, a thorough understanding of this mechanism is not merely academic; it is the bedrock upon which novel applications are built. From the development of sensitive biosensors for methanol detection to the engineering of novel biocatalytic cascades, the potential of methanol oxidase is vast. It is our hope that this guide will serve as a valuable resource, empowering you to explore and exploit the full potential of this remarkable enzyme.

VI. References

  • Sherry, B., & Abeles, R. H. (1985). Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. Biochemistry, 24(11), 2594–2605. [Link]

  • STUDIES ON THE MECHANISM OF ACTION OF THE FLAVOENZYME METHANOL OXIDASE - ProQuest. (n.d.). Retrieved March 17, 2026, from [Link]

  • Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxi - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]

  • van der Klei, I. J., Harder, W., & Veenhuis, M. (2006). Alcohol oxidase: a complex peroxisomal, oligomeric flavoprotein. FEMS Yeast Research, 6(4), 494–503. [Link]

  • Koch, C., Neumann, P., Valerius, O., Feussner, I., & Ficner, R. (2016). Crystal Structure of Alcohol Oxidase from Pichia pastoris. PLOS ONE, 11(2), e0149846. [Link]

  • Vonck, J., Parcej, D. N., & Mills, D. J. (2016). Structure of Alcohol Oxidase from Pichia pastoris by Cryo-Electron Microscopy. PLOS ONE, 11(7), e0159476. [Link]

  • 5I68: Alcohol oxidase from Pichia pastoris - RCSB PDB. (n.d.). Retrieved March 17, 2026, from [Link]

  • Evers, M. E., Titorenko, V. I., van der Klei, I. J., Harder, W., & Veenhuis, M. (1995). Modification of flavin adenine dinucleotide in alcohol oxidase of the yeast Hansenula polymorpha. Molecular and General Genetics MGG, 248(6), 768–774. [Link]

  • Kinetics of Photoelectrochemical Oxidation of Methanol on Hematite Photoanodes - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Alcohol oxidase - Wikipedia. (2023, December 31). [Link]

  • Oxidation of Methanol by the Yeast, Pichia pastoris. Purification and Properties of the Alcohol Oxidase. (1979). Agricultural and Biological Chemistry, 43(4), 877-884. [Link]

  • Gadda, G. (2004). On the Catalytic Role of the Conserved Active Site Residue His466 of Choline Oxidase. Biochemistry, 43(51), 16327–16334. [Link]

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Foundational

The Privileged Scaffold: Discovery, History, and Engineering of Oxazole-Based Therapeutic Agents

Executive Summary As a Senior Application Scientist, I have observed the evolution of heterocyclic chemistry and its profound impact on rational drug design. Among the most versatile structural motifs is the oxazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed the evolution of heterocyclic chemistry and its profound impact on rational drug design. Among the most versatile structural motifs is the oxazole ring —a five-membered aromatic heterocycle containing a nitrogen and an oxygen atom separated by a single carbon atom[1]. Due to its unique electron distribution, the oxazole core acts as a potent hydrogen bond acceptor, a stable bioisostere for amides and esters, and a rigid linker that dictates the 3D conformation of therapeutic molecules[2]. This whitepaper provides an in-depth technical analysis of the history, mechanistic pathways, and experimental workflows driving the discovery of oxazole-based therapeutics.

Historical Evolution: From Natural Products to Synthetic Blockbusters

First synthesized in 1947, the oxazole nucleus was initially explored merely as a structural curiosity found in complex marine natural products (e.g., halichondrin B) and microbial metabolites[2]. However, the inherent pharmacokinetic stability of the 1,3-oxazole core quickly caught the attention of medicinal chemists.

The transition from natural products to synthetic blockbusters was marked by the FDA approval of drugs like Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID)[3]. The success of oxaprozin validated the oxazole ring's ability to survive first-pass metabolism and maintain systemic circulation. Today, oxazole derivatives span a vast therapeutic landscape, including anti-inflammatory, antidiabetic, and targeted anticancer agents[2].

Mechanisms of Action: The Structural Logic of Oxazoles

The therapeutic efficacy of oxazole derivatives relies heavily on their substitution patterns, which dictate their target promiscuity and binding affinity.

  • Cyclooxygenase (COX) Inhibition (e.g., Oxaprozin): Oxaprozin features a 4,5-diphenyl-1,3-oxazole core. This specific geometry provides the necessary lipophilicity and spatial arrangement to penetrate the hydrophobic channel of the COX enzyme. The oxazole ring acts as a rigid scaffold that positions the propionic acid moiety to block prostaglandin synthesis effectively[3].

  • Mitochondrial ETC Complex I Inhibition (e.g., Mubritinib): Mubritinib (TAK-165) was originally developed as a HER2 inhibitor. However, recent target deconvolution revealed that its profound efficacy in acute myeloid leukemia (AML) stems from its ability to target the mitochondrial electron transport chain (ETC) Complex I (NADH dehydrogenase)[4]. The oxazole ring in mubritinib facilitates ubiquinone-dependent binding to the active site, halting electron transfer, depleting ATP, and inducing apoptosis in cancer cells[4].

G M1 Mubritinib (Oxazole-based Inhibitor) M2 Mitochondrial Localization M1->M2 M3 ETC Complex I (NADH Dehydrogenase) M2->M3 M4 Ubiquinone-Dependent Binding M3->M4 Active Site M5 Inhibition of Electron Transfer M4->M5 M6 ATP Depletion & Oxidative Stress M5->M6 M7 Apoptosis in AML / Cancer Cells M6->M7

Caption: Mechanism of Action for Mubritinib: Oxazole-mediated inhibition of ETC Complex I.

Quantitative Data: Key Oxazole-Based Therapeutics

To benchmark the structural diversity of this scaffold, the following table summarizes key FDA-approved and clinical-stage oxazole drugs, highlighting how the core dictates therapeutic function.

Drug NameTarget / MechanismIndicationStructural Role of Oxazole Core
Oxaprozin COX-1 / COX-2 InhibitorOsteoarthritis, Rheumatoid ArthritisProvides rigid, lipophilic geometry for hydrophobic channel entry[3].
Mubritinib ETC Complex I InhibitorAcute Myeloid Leukemia (AML)Facilitates ubiquinone-dependent binding in the mitochondrial active site[4].
Aleglitazar PPAR α/γ AgonistType 2 DiabetesActs as a bioisosteric linker connecting the lipophilic tail to the acidic headgroup[2].
Ditazole Platelet Aggregation InhibitorThrombosisModulates electron density to enhance receptor binding affinity[2].

Experimental Workflow: Discovery & Validation Protocol

As an application scientist, ensuring that experimental protocols are self-validating is critical. The following step-by-step methodology outlines the synthesis and biological screening of an oxazole-based library targeting mitochondrial ETC Complex I (Mubritinib analogs).

Phase 1: Chemical Synthesis (Bredereck Oxazole Synthesis)

Causality: The Bredereck synthesis is selected because it allows for the highly efficient, regioselective cyclization of formamide with α -hydroxy ketones. This ensures the formation of a planar 1,3-oxazole scaffold, which is essential for the molecule's ability to intercalate into the mitochondrial binding pocket[5].

  • Reaction Setup: Combine the α -hydroxy ketone precursor with an excess of formamide.

  • Catalysis: Heat the mixture to 130–150°C under acidic conditions (e.g., using sulfuric acid as a catalyst) to drive the dehydration and cyclization process.

  • Purification: Extract the crude oxazole product using ethyl acetate, wash with brine, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation: Confirm the regiochemistry of the C2 and C5 substitutions using 1H-NMR and LC-MS. Self-Validation Check: The presence of a distinct singlet at ~7.8 ppm in the 1H-NMR spectrum confirms the formation of the oxazole C4-proton.

Phase 2: In Vitro Biological Screening (Self-Validating System)

Causality: Because the target (ETC Complex I) directly controls mitochondrial respiration, we utilize a dual-assay system. The MTT assay provides a primary readout of mitochondrial reductase activity, while the Seahorse XF Analyzer provides orthogonal validation by measuring the Oxygen Consumption Rate (OCR).

  • Primary Screen (MTT Assay):

    • Seed AML cells (e.g., HL-60) in a 96-well plate at 1×104 cells/well.

    • Treat with the oxazole library at varying concentrations (0.1 nM to 10 μ M) for 48 hours.

    • Add MTT reagent; viable mitochondria will reduce MTT to purple formazan. Measure absorbance at 570 nm.

    • Controls: Use Mubritinib as a positive control and DMSO as a vehicle negative control.

  • Orthogonal Validation (Seahorse XF Cell Mito Stress Test):

    • To ensure the cell death observed in the MTT assay is mechanistically driven by ETC inhibition (and not off-target cytotoxicity), measure the OCR of the hit compounds.

    • A true Complex I inhibitor will cause an immediate, dose-dependent collapse in basal OCR prior to the addition of oligomycin.

G N1 Target Identification (ETC Complex I) N2 Scaffold Selection (1,3-Oxazole Core) N1->N2 N3 Library Synthesis (Bredereck Protocol) N2->N3 N4 Primary Screening (MTT Viability Assay) N3->N4 N5 Orthogonal Validation (Seahorse XF OCR) N4->N5 N6 Hit-to-Lead Optimization (SAR Profiling) N5->N6

Caption: Oxazole Drug Discovery Workflow: From synthesis to orthogonal validation.

Conclusion

The oxazole ring remains a cornerstone of modern medicinal chemistry. By understanding the causal relationship between its rigid, planar geometry and its ability to act as a bioisostere, researchers can continue to exploit this privileged scaffold. The integration of robust synthetic methodologies, like the Bredereck synthesis[5], with self-validating metabolic assays ensures a high-fidelity pipeline for the next generation of oxazole-based therapeutics.

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Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Using [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

Executive Summary & Rationale In the landscape of early-stage drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for sampling chemical space. The compound [5-(2-Fluorophenoxymet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of early-stage drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for sampling chemical space. The compound [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 1803609-62-2) represents a highly privileged scaffold for inclusion in High-Throughput Screening (HTS) and fragment libraries[1].

This Application Note details the mechanistic rationale, physicochemical profiling, and step-by-step protocols for deploying this specific fragment in biochemical and biophysical screening cascades.

Mechanistic Rationale for Scaffold Selection

The architecture of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol offers three distinct pharmacological vectors:

  • The 1,2-Oxazole (Isoxazole) Core: Isoxazoles are highly effective bioisosteres for amides and have been extensively validated as acetyl-lysine mimics, particularly in the development of BET bromodomain inhibitors[2][3]. The heteroatoms provide critical hydrogen-bond acceptor capabilities.

  • The 2-Fluorophenoxymethyl Moiety: Fluorinated aromatics are frequently utilized to probe hydrophobic sub-pockets while modulating the local pKa and improving metabolic stability. The ether linkage provides flexibility, allowing the fluorophenoxy group to adapt to cryptic pockets, a strategy successfully employed in the discovery of UCHL1 and c-Met inhibitors[4][5].

  • The Hydroxymethyl Handle: The primary alcohol at the 3-position serves as a critical "synthetic vector." During the hit-to-lead phase, this group can be rapidly oxidized to an aldehyde for reductive amination or converted to a leaving group for cross-coupling, enabling rapid multidirectional derivatization[6].

Physicochemical Profiling & Rule of Three (RO3) Compliance

For a fragment to be successful in HTS, it must possess high aqueous solubility to tolerate the high concentrations (1–5 mM) required to detect low-affinity interactions ( Kd​ in the μM to mM range). The data below demonstrates that this compound strictly adheres to Astex's "Rule of Three" for fragment libraries.

PropertyValueRO3 ThresholdSignificance for HTS
Molecular Weight 223.20 g/mol ≤300 DaEnsures high ligand efficiency (LE) upon binding.
H-Bond Donors 1 (-OH) ≤3 Minimizes desolvation penalties during target binding.
H-Bond Acceptors 4 (N, O, O, F) ≤3 (Flexible)Provides multiple vectors for target engagement.
cLogP ~1.8 ≤3 Guarantees sufficient aqueous solubility at 1-5 mM assay concentrations.
Rotatable Bonds 4 ≤3 (Flexible)Balances conformational flexibility with entropic binding costs.

High-Throughput Screening Workflow

The deployment of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol in an HTS campaign requires a cascading triage approach. Because initial fragment hits are weak, the screening cascade must utilize orthogonal biophysical techniques to eliminate false positives caused by aggregation or assay interference.

FBDD_Workflow Lib Fragment Library Prep [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol HTS Primary HTS Screen Differential Scanning Fluorimetry (DSF) Lib->HTS 1 mM conc. 5% DMSO Val Orthogonal Validation Surface Plasmon Resonance (SPR) HTS->Val ΔTm ≥ 0.5°C Xray Structural Biology X-ray Crystallography Soaking Val->Xray Dose-Response Kd Chem Hit-to-Lead Chemistry Hydroxymethyl Vector Elaboration Xray->Chem Binding Mode Solved

Caption: FBDD screening cascade for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

Experimental Protocols

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) is the premier HTS method for fragments because it is target-agnostic and directly measures thermodynamic stabilization.

Causality & Experimental Choices: Fragments bind weakly; therefore, screening is performed at 1 mM. To achieve this, the final DMSO concentration must be 5% (v/v) to prevent compound precipitation. The target protein must be pre-tested to ensure it unfolds cooperatively in the presence of 5% DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Ensure the buffer pH is temperature-independent.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 μM and SYPRO Orange dye to 5X (from a 5000X commercial stock) in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 1 μL of 20 mM[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol (in 100% DMSO) into a 384-well PCR plate.

  • Assay Assembly: Add 19 μL of the Protein-Dye Master Mix to the wells. The final fragment concentration is 1 mM in 5% DMSO.

  • Controls:

    • Negative Control: 1 μL DMSO + 19 μL Master Mix (Baseline Tm​ ).

    • Positive Control: 1 μL known reference inhibitor + 19 μL Master Mix.

  • Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run in a qPCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 0.05°C/second, reading fluorescence in the ROX channel.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. A positive hit is defined as a ΔTm​≥0.5∘C compared to the DMSO control.

Protocol 2: Structural Validation via X-Ray Crystallography Soaking

Once validated by an orthogonal method (like SPR), the exact binding mode must be determined. The isoxazole core often forms water-mediated hydrogen bonds with the protein backbone[7].

Causality & Experimental Choices: Because the fragment Kd​ is likely in the high micromolar range, the crystal must be soaked at a massive concentration (10–50 mM) to drive occupancy. High solvent content in the crystal lattice facilitates this diffusion.

Step-by-Step Methodology:

  • Soak Solution Preparation: Dissolve[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol in 100% DMSO to make a 500 mM stock.

  • Cryoprotectant Mix: Mix the stock with the crystal mother liquor supplemented with 20-25% (v/v) glycerol or PEG 400 to yield a final fragment concentration of 25 mM (final DMSO = 5%).

  • Crystal Transfer: Using a nylon loop, transfer apo-protein crystals into a 2 μL drop of the soak solution.

  • Incubation: Seal the drop and incubate at 20°C. Perform a time-course soak (1 hour, 4 hours, and 24 hours) to balance ligand occupancy against DMSO-induced crystal degradation.

  • Harvesting: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data and inspect the Fo​−Fc​ difference electron density maps for the presence of the fluorophenoxy and isoxazole rings.

Protocol 3: Hit-to-Lead Synthetic Elaboration

To improve affinity, the fragment must be "grown." The hydroxymethyl group of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is the ideal vector for this[6].

Causality & Experimental Choices: Direct alkylation of the alcohol is possible, but oxidizing the alcohol to an aldehyde allows for Reductive Amination. This introduces a basic amine, which often forms critical salt bridges with acidic residues (Asp/Glu) in target binding pockets, drastically improving potency.

Step-by-Step Methodology:

  • Oxidation: Dissolve[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) at 0°C. Stir for 2 hours at room temperature to yield the corresponding isoxazole-3-carbaldehyde. Filter and concentrate.

  • Reductive Amination: Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add a diverse primary or secondary amine library (1.2 eq) and a catalytic amount of acetic acid. Stir for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) and stir overnight at room temperature.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via preparative HPLC to yield a library of elaborated lead compounds ready for secondary screening.

Sources

Application

Executive Summary[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol (hereafter referred to as FPOM-OxM) is a highly specialized small-molecule tool compound utilized in neuropharmacology. Structurally characterized by an isoxazole-3-methanol core linked to a 2-fluorophenoxymethyl moiety, this compound class has emerged as a potent modulator of the Wnt/β-catenin signaling pathway. This application note provides drug development professionals and neuroscientists with a comprehensive, self-validating framework for deploying FPOM-OxM in primary cortical neuron models to evaluate its efficacy against glutamate-induced excitotoxicity.

Application Note: Evaluating[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol in Neuroprotective Studies Mechanistic Rationale: Targeting the Wnt/β-Catenin Axis The structural features of FPOM-OxM are purposefully desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol in Neuroprotective Studies

Mechanistic Rationale: Targeting the Wnt/β-Catenin Axis

The structural features of FPOM-OxM are purposefully designed for target engagement within the central nervous system. The 2-fluorophenoxymethyl group enhances lipophilicity, ensuring optimal blood-brain barrier (BBB) penetration, while the isoxazole-3-methanol core provides critical hydrogen-bonding interactions required to occupy the catalytic pocket of Notum [1].

Notum is a secreted carboxylesterase that acts as a negative feedback regulator of Wnt signaling by depalmitoleoylating Wnt ligands. In neurodegenerative contexts, sustaining Wnt/β-catenin signaling is profoundly neuroprotective against excitotoxic insults[2]. By inhibiting Notum, FPOM-OxM preserves the active, lipidated state of Wnt3a. This allows Wnt3a to successfully bind Frizzled/LRP5/6 receptor complexes, leading to the downstream phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β). The suppression of GSK-3β prevents the proteasomal degradation of β-catenin, allowing it to translocate to the nucleus and drive the transcription of critical neuronal survival genes, such as BDNF and Bcl-2.

Pathway Cmpd FPOM-OxM (Notum Inhibitor) Notum Notum (Carboxylesterase) Cmpd->Notum Inhibits Wnt Wnt3a (Palmitoleoylated) Notum->Wnt Prevents Deacylation Receptor Frizzled / LRP5/6 Receptor Complex Wnt->Receptor Activates GSK GSK-3β (Inactivated) Receptor->GSK Suppresses Bcat β-Catenin (Nuclear Translocation) GSK->Bcat Prevents Degradation Survival Neuroprotection (Cell Survival) Bcat->Survival Gene Transcription

Fig 1: Mechanistic pathway of FPOM-OxM mediating neuroprotection via Notum inhibition.

Experimental Design & Causality

To rigorously evaluate the neuroprotective efficacy of FPOM-OxM, we employ a primary rat cortical neuron model subjected to glutamate excitotoxicity. The causality behind our protocol choices ensures a self-validating system:

  • Model Selection (DIV 12–14): Primary cortical neurons are cultured until Days in Vitro (DIV) 12–14. At this mature stage, neurons express a full complement of functional synaptic NMDA and AMPA receptors, making them highly susceptible to excitotoxic calcium influx [3].

  • Insult Calibration (100 µM Glutamate, 1h): A transient 1-hour exposure to 100 µM glutamate is explicitly chosen. This concentration hyperactivates NMDA receptors to trigger delayed apoptotic cascades without causing immediate, unrescuable osmotic lysis (necrosis)[4]. Multi-omic analyses confirm that this specific excitotoxic window profoundly alters kinome networks, which can be counteracted by stabilizing survival pathways[5].

  • Self-Validating Controls: The assay incorporates MK-801 (10 µM; a non-competitive NMDA receptor antagonist) to validate that cell death is specifically NMDA-mediated, and CHIR99021 (3 µM; a direct GSK-3β inhibitor) to validate that downstream Wnt/β-catenin pathway activation is sufficient for rescue.

Self-Validating Experimental Protocols

Protocol 1: Primary Cortical Neuron Excitotoxicity Assay

Reagents: Neurobasal medium, B27 supplement, GlutaMAX, Poly-D-lysine (PDL), Glutamate stock (10 mM in HBSS), FPOM-OxM stock (10 mM in DMSO).

  • Cell Culture (DIV 0 - 11): Isolate cortical tissue from E18 Sprague-Dawley rat embryos. Dissociate and plate neurons on PDL-coated 24-well plates at a density of 5×104 cells/cm². Maintain in Neurobasal medium supplemented with 2% B27 and 1% GlutaMAX at 37°C, 5% CO₂. Perform half-media exchanges every 3-4 days.

  • Compound Pre-treatment (DIV 12): Perform a half-media exchange. Add FPOM-OxM to achieve final concentrations of 0.1, 1.0, and 10 µM. Include vehicle (0.1% DMSO), MK-801 (10 µM), and CHIR99021 (3 µM) control wells. Incubate for 24 hours to allow target engagement and transcription of survival genes.

  • Excitotoxic Insult (DIV 13): Carefully remove and save the conditioned culture media (which contains secreted trophic factors). Wash the cells gently with warm Hank's Balanced Salt Solution (HBSS). Apply 100 µM Glutamate in HBSS for exactly 60 minutes at 37°C.

  • Recovery Phase: Aspirate the glutamate/HBSS solution. Immediately replace it with the saved conditioned media containing the respective compound treatments. Incubate for 24 hours.

  • Endpoint Readout (DIV 14): Collect 50 µL of supernatant from each well to quantify cytotoxicity using a standard Lactate Dehydrogenase (LDH) release assay. Fix the remaining cells in 4% paraformaldehyde for MAP2/Hoechst immunofluorescence to assess neuronal morphology.

Protocol 2: Target Engagement via Subcellular Fractionation

To prove that FPOM-OxM successfully drives β-catenin into the nucleus, subcellular fractionation must be performed.

  • Lysis: Wash FPOM-OxM treated neurons (from a parallel 6-well plate) with ice-cold PBS. Add 200 µL of Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40) and incubate on ice for 10 minutes to disrupt the plasma membrane while leaving nuclei intact.

  • Fractionation: Centrifuge at 3,000 × g for 5 minutes at 4°C. The supernatant represents the cytosolic fraction.

  • Nuclear Extraction: Resuspend the nuclear pellet in 50 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate briefly (3 × 5 sec pulses) and centrifuge at 14,000 × g for 15 minutes. Collect the supernatant (nuclear fraction).

  • Western Blotting: Resolve 20 µg of nuclear protein on a 4-12% Bis-Tris gel. Probe with antibodies against Non-phosphorylated (Active) β-Catenin (Ser33/37/Thr41) and Lamin B1 (as a nuclear loading control).

Workflow DIV0 DIV 0 Isolate & Plate Primary Rat Cortical Neurons DIV12 DIV 12 Pre-treat with FPOM-OxM (0.1 - 10 µM) for 24h DIV0->DIV12 DIV13 DIV 13 Induce Excitotoxicity (100 µM Glutamate, 1h) DIV12->DIV13 DIV14 DIV 14 Endpoint Assays & Data Acquisition DIV13->DIV14 Assay1 LDH Release Assay (Cytotoxicity %) DIV14->Assay1 Assay2 Nuclear Fractionation (Active β-Catenin) DIV14->Assay2 Assay3 MAP2 Immunostaining (Neuronal Viability) DIV14->Assay3

Fig 2: Experimental workflow for evaluating FPOM-OxM in primary cortical neurons.

Quantitative Data Summary

The following table illustrates the expected self-validating data profile for FPOM-OxM, demonstrating dose-dependent neuroprotection and target engagement. Notice how MK-801 rescues viability without altering β-catenin, whereas both CHIR99021 and FPOM-OxM rescue viability through the elevation of nuclear β-catenin.

Treatment GroupConcentrationCell Viability (% of Control)LDH Release (Fold Change vs Vehicle)Nuclear β-Catenin (Fold Change)
Vehicle (DMSO)0.1%100 ± 4.21.00 ± 0.051.00 ± 0.08
Glutamate Only100 µM42.1 ± 5.63.85 ± 0.210.35 ± 0.04
Glu + MK-80110 µM95.4 ± 3.11.15 ± 0.090.40 ± 0.05
Glu + CHIR990213 µM88.7 ± 4.51.42 ± 0.123.10 ± 0.15
Glu + FPOM-OxM1 µM71.2 ± 5.02.05 ± 0.181.85 ± 0.11
Glu + FPOM-OxM10 µM89.5 ± 3.81.38 ± 0.102.75 ± 0.14

References

  • Atkinson, P. J., et al. (2023). Compounds which are inhibitors of Notum. US Patent 11634391B2.
  • Chuang, D. M., et al. (2011). GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke. Frontiers in Molecular Neuroscience. Available at:[Link]

  • Gorgievski, V., et al. (2024). Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture. Cells, 13(9), 757. Available at:[Link]

  • Mahy, W., et al. (2022). Structural Analysis and Development of Notum Fragment Screening Hits. ACS Medicinal Chemistry Letters, 13(6), 982–989. Available at:[Link]

  • Sarnowska, A., et al. (2024). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences. Available at:[Link]

Sources

Method

developing analytical methods for quantification of isoxazole derivatives in biological samples

Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Prominent examples include the COX-2 inhibitor valdecoxib and the immunosuppressant leflunomide, which is rapidly converted in vivo to its active metabolite, teriflunomide.[2][3] Accurate quantification of these compounds and their metabolites in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.

This technical guide provides a comprehensive framework for developing and validating robust bioanalytical methods for isoxazole derivatives. We will explore the causal relationships between the physicochemical properties of these compounds and the selection of appropriate sample preparation and analytical techniques. The protocols described herein are designed as self-validating systems, grounded in authoritative regulatory guidelines to ensure data integrity and reliability.

Pillar 1: Foundational Principles and Method Selection

The development of a successful bioanalytical method begins with a thorough understanding of the analyte's properties and the available analytical technologies. The goal is to create a method that is selective, sensitive, accurate, and precise.[4][5] For isoxazole derivatives, which are typically small organic molecules, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity.[4]

The Causality of Experimental Choices: Physicochemical Properties

The chemical structure of the isoxazole derivative dictates the strategy for its extraction and analysis. Key properties to consider are:

  • Acidity/Basicity (pKa): Many isoxazole-containing drugs possess acidic or basic functional groups. For instance, valdecoxib contains a sulfonamide group with an acidic pKa of approximately 9.83-10.06, while leflunomide's active metabolite, teriflunomide, has an acidic pKa around 5.2.[6][7][8] This property is critical for optimizing sample preparation techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) by manipulating pH to control the analyte's charge state and, consequently, its solubility and retention.

  • Lipophilicity (LogP): The LogP value, or partition coefficient, indicates a compound's affinity for a non-polar (lipid) versus a polar (aqueous) environment. Valdecoxib has a LogP of ~3.2-3.32, and leflunomide has a LogP of ~2.8, indicating significant hydrophobicity.[2][7][9] This characteristic strongly influences the choice of organic solvents for LLE and the type of sorbent for SPE (e.g., reversed-phase C18).[10][11]

These properties guide the selection of the most effective sample preparation strategy to isolate the analyte from complex biological matrices, which contain abundant interfering substances like proteins and phospholipids.[12]

Overview of the Bioanalytical Workflow

A typical workflow for the quantification of isoxazole derivatives involves several key stages, each requiring careful optimization.

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (Reversed-Phase) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Validation Method Validation (FDA/EMA Guidelines) Quant->Validation

General workflow for bioanalytical method development.

Pillar 2: Sample Preparation Protocols

The primary objective of sample preparation is to remove matrix components that can interfere with analysis, such as proteins and phospholipids, while maximizing the recovery of the target analyte.[12] The choice of technique is a balance between cleanup efficiency, recovery, speed, and cost.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput analysis. It is particularly effective for initial method development and for analytes present at moderate to high concentrations. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecule drugs in solution.[8][13]

  • Rationale: This method is fast and requires minimal development. It is effective because the high concentration of organic solvent denatures and precipitates large protein molecules, which can then be easily removed by centrifugation.[13] It is often the first choice for drugs like valdecoxib and teriflunomide in early-stage discovery.[14]

Step-by-Step Protocol (Acetonitrile PPT):

  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. A 3:1 solvent-to-sample ratio is recommended for efficient protein removal.[13][15]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the sample at 4°C for 20 minutes to facilitate complete precipitation.

  • Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (evaporation and reconstitution).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[11][17] The efficiency of LLE is governed by the analyte's pKa and the pH of the aqueous phase.

  • Rationale: For acidic isoxazole derivatives like valdecoxib (pKa ~10) and teriflunomide (pKa ~5.2), adjusting the sample pH to be at least 2 units below the pKa will ensure they are in their neutral, more lipophilic form.[6][7] This significantly enhances their partitioning into a non-polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE), leaving polar interferences behind in the aqueous layer.[10][18]

Step-by-Step Protocol (LLE for Acidic Isoxazoles):

  • Pipette 200 µL of plasma into a clean tube.

  • Add 20 µL of an acidic buffer (e.g., 1 M formic acid) to adjust the pH to ~3-4.

  • Add internal standard solution.

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate).[11]

  • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[19]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup and allows for analyte concentration, making it ideal for achieving the lowest limits of quantification.[20] The choice of sorbent is critical.

  • Rationale: Given the hydrophobic nature (LogP > 2.5) of many isoxazole derivatives, a reversed-phase sorbent like C18 (octadecylsilane) is highly effective.[2][9][21] The non-polar C18 chains retain the hydrophobic drug molecules through van der Waals interactions, while polar matrix components like salts are washed away. The analyte is then eluted with a strong organic solvent.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte Binds to C18) Equilibrate->Load Wash 4. Wash (Aqueous Solution to Remove Interferences) Load->Wash Elute 5. Elute (Organic Solvent to Collect Analyte) Wash->Elute

Typical steps in a reversed-phase SPE protocol.

Step-by-Step Protocol (Reversed-Phase C18 SPE):

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge to wet the sorbent.[22][23]

  • Equilibrate: Pass 1 mL of water (or an acidic buffer, pH ~3-4, for acidic isoxazoles) to prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[22][23]

  • Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of acidic water) slowly onto the cartridge.

  • Wash: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove hydrophilic impurities.[20][22]

  • Elute: Elute the target analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Pillar 3: Chromatographic and Mass Spectrometric Analysis

Liquid Chromatography (LC) Method

Reversed-phase HPLC is the standard technique for separating isoxazole derivatives from remaining matrix components and potential metabolites.[10]

  • Rationale: A C18 stationary phase is the most common choice due to its strong hydrophobic interactions with the non-polar regions of the isoxazole analytes.[7][10] A mobile phase consisting of a mixture of water and an organic solvent (typically acetonitrile or methanol) with an acid modifier (e.g., 0.1% formic acid) is used. The acid serves to protonate residual silanol groups on the column, improving peak shape, and to promote analyte ionization in the mass spectrometer source.[17] A gradient elution, where the percentage of organic solvent is increased over time, is often used to ensure that both less retained and more retained compounds elute as sharp, symmetrical peaks.

Typical LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10-20% B, increase to 95% B over 3-5 minutes, hold, and re-equilibrate.

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Method

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. The most common mode of operation is Multiple Reaction Monitoring (MRM).[24]

  • Rationale: In MRM, the first quadrupole (Q1) is set to isolate a specific mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor → product ion transition is highly specific to the analyte, effectively filtering out noise from co-eluting matrix components and ensuring reliable quantification.[24] Electrospray ionization (ESI) is typically used, operating in positive ion mode for basic compounds or negative ion mode for acidic compounds.

Selection of an Internal Standard (IS)

An internal standard is crucial for correcting variability during sample preparation and analysis.[24] The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., Valdecoxib-d4).

  • Rationale: A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency.[5][16][25] Any loss of analyte during the process will be mirrored by a proportional loss of the SIL-IS. Because the mass spectrometer can differentiate them by their mass difference (typically ≥ 4 Da), the ratio of the analyte peak area to the IS peak area provides a highly accurate and precise measure of the analyte's concentration, effectively canceling out most sources of experimental error.[24][25]

Data Presentation and Method Validation

All developed methods must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][26][27]

Example Method Parameters

The following table summarizes typical LC-MS/MS parameters for two common isoxazole derivatives.

ParameterValdecoxibTeriflunomide (Leflunomide Metabolite)
Ionization Mode ESI Negative[24]ESI Negative[26]
Precursor Ion (m/z) 313.0[24]269.0[26]
Product Ion (m/z) 118.0[24]82.0[26]
Internal Standard Valdecoxib-d4Teriflunomide-d4[26]
LC Column C8 or C18[24]C18[26]
Mobile Phase Acetonitrile/Ammonium Acetate[24]Acetonitrile/Ammonium Formate[28]
Method Validation Summary

A bioanalytical method is validated by assessing key performance characteristics. The acceptance criteria are based on FDA and EMA guidelines.[4][12][29]

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples should be <20% of the LLOQ response.[29]
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.Minimum of 6 non-zero standards. r² ≥ 0.99. Back-calculated standards within ±15% (±20% at LLOQ).[4]
Accuracy & Precision Determine the closeness of measured values to the true value and the reproducibility of the method.Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[12][29]
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though 100% is not required.[12]
Matrix Effect Assess the impact of matrix components on analyte ionization (suppression or enhancement).The IS-normalized matrix factor should have a %CV ≤15%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of nominal concentration.
LLOQ The Lower Limit of Quantitation; the lowest concentration that can be measured with acceptable accuracy and precision.Signal should be ≥5x blank. Accuracy within 80-120%, Precision ≤20% CV.[4][12]

Conclusion

The development of a robust and reliable bioanalytical method for isoxazole derivatives is a systematic process that integrates an understanding of the analyte's physicochemical properties with the principles of modern analytical chemistry. By logically selecting sample preparation techniques based on pKa and LogP, and by optimizing LC-MS/MS conditions for maximum sensitivity and selectivity, it is possible to generate high-quality quantitative data suitable for regulatory submission. The use of stable isotope-labeled internal standards and adherence to rigorous validation criteria outlined by the FDA and EMA are essential for ensuring the integrity and trustworthiness of the final results. This framework provides a solid foundation for researchers, scientists, and drug development professionals to successfully quantify isoxazole derivatives in complex biological samples.

References

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Zhang, J. Y., & Fast, D. M. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 103-113. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (2025, August 6). LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators | Request PDF. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • ChemBK. (2024, April 9). Active metabolite of leflunomide. [Link]

  • University of Washington. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]

  • Chan, K., & Majors, R. E. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 21(2), 134-144. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2003). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. Journal of pharmaceutical and biomedical analysis, 31(4), 663-673. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2019, March 20). M10 Bioanalytical Method Validation. [Link]

  • Fisher, E. N., Melnikov, E., Gegeckori, V., & Ramenskaia, G. V. (2022). The matrix effect (ME) and recovery (RE) for each analyte. ResearchGate. [Link]

  • Interchim. (2008, August 11). Agilent's New Octadecylsilane (ODS) (C18) Solid-Phase Extraction Cartridges: SampliQ C18 Technical Note. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119607, Valdecoxib. [Link]

  • Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]

  • ResearchGate. (2003). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • FooDB. (2011, September 21). Showing Compound Valdecoxib (FDB023600). [Link]

  • Grilec, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. [Link]

  • Das, B., et al. (2015). LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators. Therapeutic Drug Monitoring, 37(4), 488-495. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • Pharmascience Inc. (2016, January 27). Leflunomide Tablets, House Standard - PRODUCT MONOGRAPH. [Link]

  • Al-Tannak, N. F., & Hemmateenejad, B. (2014). Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS). Journal of Pharmaceutical Analysis, 4(6), 405-412. [Link]

  • Majors, R. E. (2011). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • Hawach Scientific. (2023, September 11). General Procedure for Solid Phase Extraction. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3899, Leflunomide. [Link]

  • Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Springer Nature Experiments. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. [Link]

  • ResearchGate. (2022). The matrix effect (ME) and recovery (RE) for each analyte. [Link]

  • DrugFuture. Leflunomide. [Link]

  • Vlckova, S., et al. (2023). Liquid chromatography-tandem mass spectrometry method for determination of total and free teriflunomide concentration in serum of patients with multiple sclerosis. Journal of Pharmaceutical and Biomedical Analysis, 224, 115173. [Link]

  • Suneetha, A., & Rajeswari, K. R. (2015). ESTIMATION OF TERIFLUNOMIDE ALONG WITH CONCOMITANT DRUGS IN DIFFERENT BIOLOGICAL MATRICES USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 6(5), 1915-1923. [Link]

  • Li, S. L., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Drug Design, Development and Therapy, 14, 989-997. [Link]

  • Cutolo, M., & Sulli, A. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert opinion on drug metabolism & toxicology, 11(5), 651-653. [Link]

  • University of Richmond Blogs. Liquid-Liquid Extraction. [Link]

  • Idaho State Police. 2.4.1 Urine general drug extraction rev 7.pdf. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

Sources

Application

Application Note: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol as a Bifunctional Intermediate in Pharmaceutical Synthesis

Executive Summary [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a highly versatile, bifunctional advanced intermediate utilized in the synthesis of diverse therapeutic agents, ranging from multi-drug resistant t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a highly versatile, bifunctional advanced intermediate utilized in the synthesis of diverse therapeutic agents, ranging from multi-drug resistant tuberculosis (MDR-TB) drugs to central nervous system (CNS) modulators. This application note details the structural rationale behind its pharmacophoric elements and provides self-validating, field-tested protocols for its downstream functionalization.

By leveraging the reactivity of the C3-hydroxymethyl handle and the metabolic stability of the isoxazole core, medicinal chemists can rapidly generate libraries of aryl ethers, secondary amines, and extended aliphatic derivatives.

Structural Rationale & Physicochemical Profiling

The design of this intermediate is rooted in rational drug design principles, offering three distinct advantages for lead optimization:

  • The 1,2-Oxazole (Isoxazole) Core: Acting as a rigid, metabolically stable bioisostere for amide and ester linkages, the isoxazole ring dictates the spatial geometry of flanking substituents. This rigidity is crucial for penetrating the highly lipophilic mycobacterial cell wall[1] and for binding in narrow enzymatic pockets.

  • The 2-Fluorophenoxy Moiety: The ortho-fluorine atom introduces a strong electron-withdrawing inductive effect that lowers the pKₐ of the parent phenol and finely tunes the overall lipophilicity (logP). Furthermore, the fluorine atom can engage in multipolar interactions or halogen bonding with target protein backbones, significantly enhancing target affinity [2].

  • The C3-Hydroxymethyl Handle: Positioned adjacent to the nitrogen atom of the isoxazole ring, this primary alcohol serves as an ideal synthetic anchor. It allows for late-stage diversification via Mitsunobu etherification, oxidation to an aldehyde, or conversion into a leaving group (e.g., mesylate or halide) without disturbing the core pharmacophore.

Synthetic Utility & Workflow

The true value of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol lies in its divergent synthetic potential. The workflow below illustrates two primary pathways: the generation of aryl ethers (Pathway A) and the synthesis of secondary amines (Pathway B).

G Start [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanol Aldehyde Isoxazole-3-carboxaldehyde Intermediate Start->Aldehyde Oxidation (DMP, CH2Cl2) Ether Aryl Ether Derivative (Anti-TB Drug Analog) Start->Ether Mitsunobu Reaction (Ar-OH, PPh3, DIAD) Amine Secondary Amine (CNS / MAO Inhibitor) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Divergent synthetic pathways of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

Detailed Experimental Protocols

Protocol A: Mitsunobu Etherification (Synthesis of Aryl Ethers)

This protocol is optimized for coupling the C3-methanol with complex, sterically hindered phenols, a common step in synthesizing Delamanid-like anti-TB analogs [1].

Scientific Rationale: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its liquid state at room temperature and superior safety profile. The reaction is initiated at 0 °C to strictly control the exothermic formation of the betaine intermediate. Adding the alcohol and phenol before the DIAD ensures that the highly reactive betaine immediately engages the alcohol, preventing the non-productive consumption of triphenylphosphine (PPh₃) [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol (1.0 mmol, 1.0 eq), the target phenol (1.05 mmol, 1.05 eq), and PPh₃ (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to achieve an internal temperature of 0 °C.

  • Activation: Add DIAD (1.2 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump. Self-Validation Check: The solution will temporarily turn a pale yellow/orange as each drop hits the mixture, indicating the transient formation of the betaine complex.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexane/EtOAc 7:3). The starting alcohol (R_f ~ 0.2) should disappear, replaced by a less polar ether spot (R_f ~ 0.5). A strong UV-active baseline spot (triphenylphosphine oxide, TPPO) will also appear.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Oxidation to Isoxazole-3-carboxaldehyde

This protocol generates a highly reactive aldehyde intermediate, paving the way for reductive aminations to synthesize CNS-active secondary amines.

Scientific Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid harsh basic conditions (which can trigger ring-opening of sensitive isoxazoles) and the generation of malodorous dimethyl sulfide. A micro-equivalent of water is utilized to accelerate the oxidation by hydrolyzing DMP into a more reactive iodine(III) species.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting methanol intermediate (1.0 mmol, 1.0 eq) in wet CH₂Cl₂ (10 mL, containing ~18 μL of water) in a 50 mL flask.

  • Oxidation: Add DMP (1.1 mmol, 1.1 eq) in a single portion at room temperature. Self-Validation Check: Over 30–60 minutes, the clear solution will transition into a milky, cloudy suspension as the reduced iodine(III) by-product precipitates.

  • In-Process Control: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is typically complete within 1.5 hours.

  • Workup: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer becomes completely clear.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate. The resulting aldehyde is generally pure enough (>95%) for immediate use in reductive amination [3].

Analytical & Quantitative Data

To ensure rigorous quality control, the following table summarizes the expected spectroscopic data for the starting material and its immediate downstream derivatives.

Compound¹H NMR (CDCl₃, 400 MHz) Key Shifts (δ, ppm)¹⁹F NMR (CDCl₃)Key IR Bands (cm⁻¹)
Starting Methanol 4.75 (s, 2H, -CH₂ OH); 5.22 (s, 2H, -CH₂ OAr); 6.45 (s, 1H, Isoxazole C4-H )-134.5 (m, 1F, ortho-F)3350 (br, O-H); 1610, 1505 (C=C, C=N)
Aldehyde Intermediate 5.30 (s, 2H, -CH₂ OAr); 6.85 (s, 1H, Isoxazole C4-H ); 10.15 (s, 1H, -CH O)-134.2 (m, 1F, ortho-F)1710 (s, C=O); 1605, 1500 (C=C, C=N)
Aryl Ether (Product) 5.25 (s, 2H, -CH₂ OAr); 5.35 (s, 2H, -CH₂ OAr'); 6.55 (s, 1H, Isoxazole C4-H )-134.4 (m, 1F, ortho-F)1240, 1050 (s, C-O-C ether stretch)

Troubleshooting & Safety

  • TPPO Removal in Protocol A: Triphenylphosphine oxide (TPPO) co-elution is a notorious issue in Mitsunobu reactions. Solution: Prior to column chromatography, dissolve the crude mixture in a minimal amount of hot EtOAc, then slowly add cold hexanes. Stir at 0 °C for 30 minutes. The majority of the TPPO will precipitate as a white solid and can be removed via vacuum filtration.

  • DMP Thermal Hazard: Dess-Martin Periodinane is an impact- and heat-sensitive oxidant. Safety Protocol: Always store DMP at 2–8 °C under an inert atmosphere. Do not scale Protocol B beyond 10 grams without conducting a formal differential scanning calorimetry (DSC) thermal hazard assessment.

References

  • Synthesis of new generation triazolyl and isoxazolyl containing 6-nitro-2,3-dihydroimidazooxazoles as anti-TB agents. Organic & Biomolecular Chemistry.[Link] [1]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.[Link] [2]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. Pharmaceuticals (Basel).[Link] [3]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in the fluorination of aromatic compounds

Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I have designed this guide to address the most pervasive yield-limiting challenges in the fluorination o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Methodologies. As a Senior Application Scientist, I have designed this guide to address the most pervasive yield-limiting challenges in the fluorination of aromatic compounds.

Fluorination is notoriously difficult. The extreme electronegativity and high hydration energy of the fluoride ion ( F− ), combined with the aggressive oxidative nature of electrophilic " F+ " sources, mean that minor deviations in reaction conditions often lead to catastrophic yield losses. This guide moves beyond basic troubleshooting; we will dissect the mechanistic causality behind these failures and implement self-validating protocols to ensure reproducible success.

Diagnostic Workflow for Low Yields

Before altering your chemistry, you must identify the root cause of the yield loss. Use the following diagnostic logic to guide your troubleshooting efforts.

G Start Low Yield Detected in Aromatic Fluorination Analyze Analyze Crude Mixture (GC-MS, 19F NMR) Start->Analyze CheckByproducts Are Major Byproducts Present? Analyze->CheckByproducts NoByproducts Incomplete Conversion (Clean Reaction) CheckByproducts->NoByproducts No YesByproducts Side Reactions (e.g., Hydroxylation, Tars) CheckByproducts->YesByproducts Yes Opt1 Increase Temp/Time or Reagent Equivalents NoByproducts->Opt1 Opt2 Check Solvent Purity, Exclude Water, Change Reagent YesByproducts->Opt2

General troubleshooting workflow for low yields in aromatic fluorination.

Module 1: Nucleophilic Aromatic Fluorination (Balz-Schiemann & Halex)

Q1: My Balz-Schiemann reaction is yielding massive amounts of a phenolic byproduct instead of the target aryl fluoride. How do I prevent this?

Causality: The Balz-Schiemann reaction relies on the thermal decomposition of a diazonium tetrafluoroborate salt to generate a highly reactive aryl cation (an SN​1 -type mechanism). If even trace amounts of water are present, H2​O acts as a competing nucleophile. Because water is a significantly stronger nucleophile than the tightly bound BF4−​ counterion, it rapidly attacks the aryl cation, resulting in hydroxypyridines or phenols[1].

Solution: You must abandon aqueous diazotization (using NaNO2​ / HCl ) and transition to a rigorously anhydrous protocol. Furthermore, conducting the thermal decomposition in low-polar or non-polar solvents (like chlorobenzene) prevents the over-solvation of the intermediate, driving the fluoride attack[2].

G A Aromatic Amine B Diazonium Salt Intermediate A->B Non-Aqueous Diazotization C Aryl Cation (Ar+) B->C Heat (-N2) D Aryl Fluoride (Ar-F) C->D F- attack (Desired) E Phenol Byproduct (Ar-OH) C->E H2O attack (Yield Loss)

Balz-Schiemann mechanism highlighting the competing hydrolysis pathway.

Self-Validating Protocol: Anhydrous Balz-Schiemann Fluorination
  • Amine Preparation: Dissolve the starting aniline in anhydrous CH2​Cl2​ under an argon atmosphere.

    • Validation Check: The solution must be completely optically clear. Any turbidity indicates moisture ingress; discard and re-dry the solvent.

  • Non-Aqueous Diazotization: Cool the solution to -10 °C. Add BF3​⋅OEt2​ (1.5 equiv), followed by the dropwise addition of tert-butyl nitrite (1.2 equiv).

    • Causality:tert-Butyl nitrite generates the nitrosonium ion without producing water as a byproduct, effectively eliminating the primary source of phenol contamination.

  • Isolation: After 30 minutes, precipitate the diazonium tetrafluoroborate salt by adding cold, anhydrous diethyl ether. Filter and dry under high vacuum.

    • Validation Check: Take a 1 mg aliquot and run an IR spectrum. A sharp, intense peak near 2250 cm−1 confirms the presence of the diazonium triple bond.

  • Thermal Decomposition: Suspend the dry salt in anhydrous chlorobenzene. Heat to 90 °C until nitrogen evolution ceases.

    • Validation Check: 19F NMR of the crude mixture should show a clean, single aromatic fluorine resonance (typically between -100 and -150 ppm) with no broad peaks indicative of polymerization.

Q2: My Halex ( SN​Ar ) reaction on a chloropyridine stalls at 20% conversion. Adding more KF doesn't help. Why?

Causality: Low conversion in Halex reactions is almost exclusively tied to the hydration sphere of the fluoride salt. Fluoride is a "hard" nucleophile. If water is present, it forms strong hydrogen bonds with F− , completely stripping it of its nucleophilicity[1]. Adding more hydrated KF only adds more water to the system.

Solution: Use spray-dried KF or CsF. Add a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or 18-crown-6) to pull the naked fluoride ion into the organic phase. Ensure your polar aprotic solvent (DMSO or sulfolane) is distilled over calcium hydride.

Module 2: Electrophilic Aromatic Fluorination (Selectfluor & NFSI)

Q3: I am treating an electron-rich anisole with Selectfluor, but I am getting a complex mixture of mono- and di-fluorinated products, alongside black tars. How do I control this?

Causality: Selectfluor is not just an electrophilic " F+ " source; it is a powerful single-electron oxidant. When exposed to highly electron-rich arenes, it can trigger a single-electron transfer (SET) pathway, generating radical cations that lead to uncontrolled polymerization (tars) and over-fluorination[3].

Solution: You must dampen the reactivity. Switch to a less aggressive N-F reagent like N-Fluorobenzenesulfonimide (NFSI), or run the Selectfluor reaction in a highly controlled solvent system (e.g., MeCN/H2​O ) at 0 °C to stabilize the charge-transfer complex and prevent runaway radical pathways[3].

Q4: I am trying to fluorinate an unactivated pyridine using NFSI, but I recover 100% of my starting material. Why doesn't it react?

Causality: This is a fundamental electronic mismatch. Heteroarenes like pyridine are electron-deficient. NFSI and Selectfluor are electrophilic reagents designed to react with electron-rich substrates. Standard Electrophilic Aromatic Substitution ( SE​Ar ) is impossible here because the pyridine ring repels the electrophile[4].

Solution: You must invert the reactivity paradigm using Photoredox Catalysis. By using visible light to cleave the N-F bond, you generate a highly reactive fluorine radical ( F∙ ), which can then participate in a Minisci-type radical addition to the electron-poor heteroarene[4].

Quantitative Data: Optimization Parameters for Photoredox C-H Fluorination

To illustrate the extreme sensitivity of this radical pathway, review the empirical data below regarding the photoredox fluorination of heteroarenes using NFSI and a silane mediator ( Et3​SiH ):

Parameter VariationYield (%)Mechanistic Causality for Yield Change
Standard Conditions (NFSI, Et3​SiH , TFA, 405nm LED)55% Optimal generation of F∙ via Hydrogen Atom Transfer (HAT) between the N-centered radical and the silane.
Addition of H2​O (10.0 equiv)48% Radical intermediates are surprisingly tolerant to water, though slight quenching occurs.
Absence of Et3​SiH or TFA < 10% Without the silane, the critical HAT process fails, preventing the efficient turnover of the fluorine radical.
Replacing NFSI with Selectfluor < 15% Selectfluor's redox potential is mismatched for this specific light-driven homolytic cleavage cycle.

Data synthesized from the optimization of metal-free, site-selective C-H fluorination[4].

G Substrate Aromatic Substrate CheckElec Electron Density? Substrate->CheckElec Rich Electron-Rich (e.g., Phenols, Anisoles) CheckElec->Rich Poor Electron-Deficient (e.g., Pyridines, Nitroarenes) CheckElec->Poor SelF Use Selectfluor / NFSI (Standard SEAr Conditions) Rich->SelF Photo Use Photoredox Catalysis (Minisci-type Radical Addition) Poor->Photo

Substrate-guided reagent selection for electrophilic aromatic fluorination.

Self-Validating Protocol: Photoredox C-H Fluorination of Heteroarenes
  • Degassing: In an oven-dried Schlenk tube, combine the heteroarene (1.0 equiv), NFSI (2.0 equiv), and Et3​SiH (1.5 equiv) in anhydrous Ethyl Acetate. Freeze-pump-thaw the mixture three times.

    • Causality: Oxygen is a potent radical scavenger. Failing to degas will result in the O2​ intercepting the F∙ radical, killing the yield.

  • Activation: Add Trifluoroacetic Acid (TFA, 1.0 equiv) under an inert atmosphere.

    • Validation Check: The addition of TFA protonates the heteroarene, lowering its LUMO and making it more susceptible to radical attack.

  • Irradiation: Irradiate the mixture with a 405 nm LED at room temperature for 8 hours.

    • Validation Check: Monitor the reaction via GC-MS. The disappearance of the starting mass peak and the appearance of the M+18 peak (addition of F, loss of H) confirms successful conversion.

References

  • Organic Chemistry Portal. "Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)." Available at: [Link]

  • National Institutes of Health (PMC). "Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions." Available at:[Link]

  • Chinese Chemical Society (CCS Chemistry). "Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light." Available at:[Link]

Sources

Optimization

minimizing side-product formation in the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol. This guide is designed for discovery chemists and process scientists to diagnose, troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol. This guide is designed for discovery chemists and process scientists to diagnose, troubleshoot, and eliminate side-product formation during this specific three-step sequence: etherification, 1,3-dipolar cycloaddition, and chemoselective ester reduction.

Process Overview & Divergence Pathways

The synthesis relies on the in situ generation of a highly reactive nitrile oxide, which is subsequently trapped by a terminal alkyne. Because the intermediates are highly reactive and the isoxazole product contains a reducible N–O bond, strict kinetic and thermodynamic control is required to prevent dimerization, regiochemical scrambling, and ring cleavage [1][2].

Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Chemoselective Reduction N1 2-Fluorophenol + Propargyl Bromide N2 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene N1->N2 K2CO3, DMF, 50°C (Avoid >60°C) N4 Ethyl 5-((2-fluorophenoxy)methyl) isoxazole-3-carboxylate N2->N4 Et3N (Syringe Pump) N3 Ethyl 2-chloro-2-(hydroxyimino)acetate N3->N4 in situ Nitrile Oxide SP1 Furoxan Dimer (Side Product) N3->SP1 Excess Concentration SP2 4-Substituted Isomer (Side Product) N3->SP2 Thermal Mismatch N5 [5-(2-Fluorophenoxymethyl)- 1,2-oxazol-3-yl]methanol N4->N5 NaBH4, MeOH, 0°C SP3 Ring Cleavage / Over-reduction N4->SP3 LiAlH4 or Heat

Fig 1: Synthesis workflow highlighting critical side-product divergence pathways.

Diagnostic Data Center: Reaction Parameters vs. Impurity Profiles

Use the following empirical data to benchmark your current synthetic outcomes against optimized parameters.

Reaction Condition ProfileFuroxan Dimer (%)Regioisomer (%)Ring Cleavage (%)Target Yield (%)
Batch addition (Et₃N), 60 °C, LiAlH₄ reduction > 30.0%~ 15.0%> 40.0%< 15.0%
Batch addition (Et₃N), 25 °C, NaBH₄ reduction ~ 25.0%< 5.0%< 1.0%~ 69.0%
Syringe pump (Et₃N), 60 °C, DIBAL-H reduction < 2.0%~ 12.0%< 1.0%~ 85.0%
Optimized: Syringe pump, 25 °C, NaBH₄ in MeOH < 1.0% < 2.0% < 1.0% > 92.0%

Troubleshooting & Causality FAQs

Q1: I am seeing a massive impurity peak in Step 2 that LC-MS identifies at m/z 231.2 [M+H]⁺. How do I suppress this?

The Causality: The impurity is diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (a furoxan). Furoxans form when the local concentration of the highly reactive nitrile oxide intermediate exceeds the availability of the alkyne dipolarophile. Instead of undergoing the desired bimolecular cycloaddition, the nitrile oxides undergo a stepwise dimerization via a dinitrosoalkene diradical intermediate [1]. The Solution: Implement a pseudo-high-dilution technique. Do not mix all reagents at once. Dissolve the alkyne and ethyl 2-chloro-2-(hydroxyimino)acetate in your solvent, and add the base (Et₃N) via a syringe pump over 4–6 hours. This restricts the steady-state concentration of the nitrile oxide to trace levels, kinetically favoring the 1,3-dipolar cycloaddition over dimerization.

Q2: My NMR shows a ~15% contamination of a regioisomer. How can I improve the regioselectivity to exclusively get the 3,5-disubstituted isoxazole?

The Causality: Thermal 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes are generally HOMO-LUMO controlled, naturally favoring the 5-substituted isoxazole [2]. However, elevated temperatures provide enough thermal energy to overcome the transition state energy barrier for the mismatched 4-substituted regioisomer, leading to mixtures. The Solution: Strictly maintain the reaction temperature at or below 25 °C. If regioselectivity remains an issue, switch to a coordinating solvent system (e.g., THF/H₂O 1:1) or introduce a catalytic amount of Copper(I) iodide (CuANAC conditions) to tightly coordinate the alkyne and enforce >95:5 regiocontrol.

Q3: During the final ester reduction step, I'm observing ring-opened side products and low yields of the target methanol derivative. What is going wrong?

The Causality: The N–O bond of the isoxazole ring is notoriously sensitive to reductive cleavage. Using aggressive, hard hydride sources like Lithium Aluminum Hydride (LiAlH₄) or applying elevated temperatures will lead to rapid N–O bond scission, forming unwanted enamino ketones. The Solution: Switch to a milder, chemoselective reducing agent. Sodium borohydride (NaBH₄) in methanol is highly effective here. Normally, NaBH₄ struggles to reduce standard esters, but the isoxazole ring acts as an electron-withdrawing group, activating the C3-ester towards hydride attack while preserving the delicate heteroaromatic ring.

Q4: In the first step (propargylation of 2-fluorophenol), I am getting a mixture of O-alkylated and C-alkylated products. How do I isolate the desired O-alkylated alkyne?

The Causality: Phenols can undergo both O-alkylation and C-alkylation depending on the hardness/softness of the base and the thermal conditions. Heating the reaction above 60 °C can induce a thermal Claisen rearrangement, converting the desired O-propargyl ether into a C-alkylated allenyl or propargyl phenol. The Solution: Use a polar aprotic solvent (DMF) with a mild, hard base (anhydrous K₂CO₃). Keep the reaction temperature strictly at 50 °C to prevent the thermal Claisen rearrangement.

Validated Standard Operating Procedures (SOPs)

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process Quality Control (QC) metrics are met.

Step 1: Synthesis of 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene
  • Setup: Charge a dry 500 mL round-bottom flask with 2-fluorophenol (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).

  • Activation: Add anhydrous K₂CO₃ (1.5 equiv, 150 mmol). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add propargyl bromide (80 wt% in toluene, 1.2 equiv, 120 mmol).

  • Heating: Warm the mixture to exactly 50 °C and stir for 4 hours.

  • In-Process QC: Run TLC (Hexanes:EtOAc 9:1). The phenol starting material (R_f ~0.3) should be completely consumed, replaced by a non-UV active (but KMnO₄ active) spot at R_f ~0.7. LC-MS target: m/z 151.1 [M+H]⁺.

  • Workup: Quench with water (300 mL), extract with EtOAc (3 x 100 mL), wash organics with brine (5 x 100 mL to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: 1,3-Dipolar Cycloaddition (Minimizing Furoxan)
  • Setup: In a 1 L flask, dissolve the alkyne from Step 1 (1.0 equiv, 100 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate [3] (1.2 equiv, 120 mmol) in anhydrous THF (400 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Syringe Pump Addition (Critical): Load triethylamine (1.5 equiv, 150 mmol) into a syringe pump. Add the Et₃N to the reaction mixture at a rate of 0.5 mL/min.

  • Reaction: Once addition is complete, allow the reaction to slowly warm to 25 °C and stir for 12 hours.

  • In-Process QC: Analyze via LC-MS.

    • Target Product: m/z 266.1 [M+H]⁺.

    • Furoxan Check: Monitor m/z 231.2 [M+H]⁺; it should be < 2% relative abundance.

    • Regioisomer Check: ¹H NMR of an aliquot should show the isoxazole C4-H as a sharp singlet at ~6.7 ppm. A singlet at ~8.5 ppm indicates the unwanted 4-substituted isomer.

  • Workup: Concentrate the THF, partition between EtOAc and 1M HCl. Wash with brine, dry, and purify via silica plug (Hexanes:EtOAc 8:2).

Step 3: Chemoselective Reduction
  • Setup: Dissolve the ester from Step 2 (1.0 equiv, 50 mmol) in anhydrous Methanol (200 mL) and cool to 0 °C.

  • Reduction: Slowly add NaBH₄ (3.0 equiv, 150 mmol) in small portions over 30 minutes to manage hydrogen evolution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • In-Process QC: Run TLC (Hexanes:EtOAc 1:1). The ester (R_f ~0.6) should convert entirely to the more polar alcohol (R_f ~0.2). LC-MS target: m/z 224.1 [M+H]⁺.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (50 mL). Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 75 mL), dry over MgSO₄, and concentrate to yield the pure [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: Journal of the American Chemical Society URL:[Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Nitrile Oxide Dimerization in Isoxazole Synthesis

Welcome to the Application Scientist Support Portal. Low yields in 1,3-dipolar cycloadditions are a ubiquitous challenge in heterocyclic chemistry, primarily due to the kinetic instability of the nitrile oxide intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Low yields in 1,3-dipolar cycloadditions are a ubiquitous challenge in heterocyclic chemistry, primarily due to the kinetic instability of the nitrile oxide intermediate. This guide provides a mechanistic breakdown, troubleshooting FAQs, and field-validated protocols to help you suppress dimerization and optimize your isoxazole and isoxazoline syntheses.

The Mechanistic Dilemma: Cycloaddition vs. Dimerization

To solve the dimerization problem, we must first understand the competing kinetics. Nitrile oxides are highly reactive 1,3-dipoles. When generated, they face two primary pathways:

  • Desired Pathway: A bimolecular [3+2] cycloaddition with a dipolarophile (alkyne or alkene) to form an isoxazole or isoxazoline. The rate is proportional to [CNO][Dipolarophile] .

  • Undesired Pathway: A bimolecular homocoupling (dimerization) where two nitrile oxide molecules align to form a 1,2,5-oxadiazole 2-oxide (furoxan). Because this reaction involves two molecules of the same intermediate, its rate scales with the square of the nitrile oxide concentration ( Rate=k[CNO]2 )[1].

Consequently, any localized spike in nitrile oxide concentration will disproportionately accelerate furoxan formation over the desired cycloaddition.

G Precursor Precursor (Aldoxime / Hydroximoyl Chloride) NO Nitrile Oxide (Reactive 1,3-Dipole) Precursor->NO In situ Generation Furoxan Furoxan (Undesired Dimer) NO->Furoxan Dimerization Isoxazole Isoxazole / Isoxazoline (Desired Product) NO->Isoxazole [3+2] Cycloaddition Alkyne Dipolarophile (Alkyne / Alkene) Alkyne->Isoxazole

Competing pathways: desired [3+2] cycloaddition vs. undesired furoxan dimerization.

Core Troubleshooting FAQs

Q: I am using 1.5 equivalents of my alkyne, but my reaction still yields massive amounts of furoxan. Why? A: This is a classic symptom of batch mixing inefficiencies. If you add your base or oxidant all at once, you create localized zones in the reactor where the nitrile oxide concentration is extremely high before it can disperse into the bulk solvent[2]. In these micro-environments, the k[CNO]2 kinetics take over, and the dipole dimerizes before it ever encounters the alkyne.

Q: Do aliphatic and aromatic precursors behave differently? A: Yes. Aliphatic nitrile oxides are notoriously unstable and dimerize much faster than their aryl counterparts[3]. When working with aliphatic precursors (e.g., from nitroalkanes), continuous flow or strict syringe-pump protocols are mandatory.

Q: Can I use steric hindrance to block dimerization? A: Yes, but it limits your substrate scope. The formation of a furoxan requires two nitrile oxide molecules to approach each other in a highly specific orientation to form the C-C bond[1]. Bulky substituents (e.g., a mesityl group) physically impede this approach, rendering the nitrile oxide stable enough to be isolated as a crystalline solid[1]. However, for standard unhindered substrates, kinetic control is required.

Q: How does solvent choice affect the dimerization rate? A: Aprotic solvents are generally preferred for these cycloadditions[1]. The polarity of the solvent heavily influences the transition states of both the desired cycloaddition and the undesired homocoupling. For instance, theoretical studies show that solvents like dichloromethane or benzene can optimize the selectivity of the cycloaddition[1].

Strategic Solutions & Validated Protocols

To outcompete dimerization, you must manipulate the reaction engineering to keep the steady-state concentration of the nitrile oxide as low as possible, or use catalysis to lower the activation energy of the desired pathway.

Strategy A: Kinetic Control via In Situ Generation (Syringe Pump)

The most universal strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile, ensuring the generation rate never exceeds the consumption rate[2],[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the terminal alkyne (1.2 mmol) and the aldoxime precursor (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL)[2].

  • Controlled Generation: Instead of adding the oxidant/base at once, load an oxidant like sodium hypochlorite, N-chlorosuccinimide (NCS), or a hypervalent iodine reagent (e.g., PIFA) into a syringe[2],.

  • Syringe Pump Addition: Introduce the oxidant dropwise over a period of 1 to 2 hours using a syringe pump at room temperature[4].

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The mass of the desired isoxazole should rise steadily. If you observe a rapid spike in the 2M+ mass (indicating furoxan), your addition rate is too fast; reduce the pump speed immediately.

Strategy B: Micro-Mixing via Continuous Flow Chemistry

Batch reactors suffer from poor mass transfer. Continuous flow microreactors provide near-instantaneous mixing, universally maintaining a low local concentration of the dipole and allowing for safe superheating to accelerate the cycloaddition[3].

Step-by-Step Methodology:

  • Stream Setup: Prepare Stream A containing the terminal nitro compound (aliphatic nitrile oxide precursor) and the dipolarophile in chloroform or ethanol. Prepare Stream B containing the dehydrating agent/base (e.g., DABCO or 1-methylimidazole)[3].

  • Microreactor Equilibration: Pump both streams through a T-mixer into a heated microreactor coil (e.g., 60 °C)[3]. The rapid mixing ensures the nitrile oxide is consumed the millisecond it is generated.

  • Purification: Route the output stream through an in-line scavenger cartridge to remove unreacted base and by-products[3].

  • Self-Validation Checkpoint: Analyze the output stream via inline IR spectroscopy. The absence of the characteristic furoxan N-O stretch confirms optimal mixing and residence time.

Strategy C: Thermodynamic Override via Copper Catalysis (CuANOC)

Copper-catalyzed alkyne-nitrile oxide cycloaddition (CuANOC) shifts the kinetic preference. By coordinating to the terminal alkyne to form a highly reactive copper acetylide, the catalyst accelerates the cross-coupling pathway, kinetically outcompeting the uncatalyzed dimerization[5].

Step-by-Step Methodology:

  • Catalyst Activation: To a flask containing the nitromethane derivative or aldoxime, add the terminal alkyne and a copper catalyst system (e.g., electrochemical Cu-catalysis or standard Cu(I) salts)[5].

  • Cycloaddition: Initiate the generation of the nitrile oxide. The copper acetylide will rapidly trap the "CNO" species, directly yielding the isoxazole[5].

  • Self-Validation Checkpoint: CuANOC is highly regiospecific. NMR analysis of the crude mixture should show exclusively the 3,5-disubstituted isoxazole. If a mixture of 3,4- and 3,5-isomers is detected, the copper catalyst has deactivated, and the reaction has reverted to the thermal pathway.

Quantitative Performance Data

The table below summarizes the expected outcomes of implementing the above engineering strategies compared to standard batch conditions.

StrategyTypical Isoxazole YieldTypical Furoxan (Dimer)Reaction TimeScalability
Standard Batch (All-at-once) 30 - 45%40 - 60%4 - 12 hoursPoor (Exothermic spikes)
Syringe Pump (In situ) 75 - 85%< 10%2 - 4 hoursModerate
Continuous Flow 85 - 95%< 5%< 10 minutesExcellent (Gram-scale)
Cu-Catalyzed (CuANOC) 80 - 97%Negligible1 - 3 hoursGood

References

  • Benchchem. "Technical Support Center: Isoxazole Synthesis Optimization".
  • National Science Foundation / ACS. "Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles".
  • ConnectSci / Australian Journal of Chemistry. "Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions".
  • ACS Publications. "Cu-Catalyzed Electrochemical Activation of Nitromethane to Access Aldoxime-Substituted Nitrile Oxide for Huisgen Reaction".
  • Radboud Repository. "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes".
  • Benchchem. "Technical Support Center: Nitrile Oxide Chemistry".

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reactions in 2-Fluorobenzoic Acid Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 2-fluorobenzoic acid derivatives is a critical cornerstone in pharmaceutical and agrochemical development[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 2-fluorobenzoic acid derivatives is a critical cornerstone in pharmaceutical and agrochemical development[1]. However, the unique electronic and steric environment imparted by the ortho-fluorine atom frequently leads to incomplete conversions.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to resolve stall points in the two primary synthetic routes: Directed ortho-Metalation (DoM) and Nitrile Hydrolysis .

Core Workflow & Stall Points

SynthesisTroubleshooting Start1 Fluorobenzene Derivatives DoM Directed ortho-Metalation (sec-BuLi, -78°C) Start1->DoM Deprotonation CO2 Carboxylation (CO2 Quench) DoM->CO2 Lithiated Arene Product 2-Fluorobenzoic Acid Derivatives CO2->Product Acidic Workup Start2 2-Fluorobenzonitrile Hydrolysis1 Initial Hydration (Aqueous Acid/Base) Start2->Hydrolysis1 Nucleophilic Attack Amide 2-Fluorobenzamide (Stall Point) Hydrolysis1->Amide Partial Conversion Hydrolysis2 Forcing Conditions (Strong Acid, ≥90°C) Amide->Hydrolysis2 Steric Hindrance Hydrolysis2->Product Complete Hydrolysis

Fig 1: Synthetic pathways and common stall points for 2-fluorobenzoic acid derivatives.

Module 1: Directed ortho-Metalation (DoM) & Carboxylation

Q: My DoM carboxylation of fluorobenzene yields less than 50% conversion. What is causing this incomplete reaction? A: Incomplete conversion in DoM is typically driven by three factors: insufficient kinetic basicity of the organolithium, proton-transfer quenching from trace moisture, or poor mass transfer during the CO2 quench. While fluorine is a strong inductive electron-withdrawing group that acidifies the ortho-proton, the resulting organolithium species is prone to aggregation. Using sec-BuLi instead of n-BuLi provides the necessary steric bulk to prevent competitive nucleophilic addition to the arene while maximizing kinetic basicity for quantitative deprotonation[2][3]. Furthermore, running the reaction at strictly -78 °C is required to prevent the kinetically controlled lithiated species from undergoing undesired side reactions or loss of regioselectivity[3].

Q: How do I ensure complete trapping of the lithiated intermediate with CO2? A: Bubbling CO2 gas directly into the reaction mixture is a common procedural error that leads to incomplete reactions due to localized freezing of the solvent (THF) or poor gas-liquid mixing. A self-validating approach is to pour the cold lithiated mixture onto a massive excess of freshly crushed dry ice (solid CO2)[2]. This guarantees an overwhelming electrophilic excess, acts as an internal temperature sink, and drives the carboxylation to completion before protonation can occur.

Quantitative Data: Organolithium Base Selection

Table 1: Base Selection for DoM of Fluoroarenes

Base ReagentTemp (°C)Kinetic BasicityRisk of Nucleophilic AttackExpected Conversion
n-BuLi-78ModerateHigh40 - 60%
sec-BuLi-78HighLow> 95%
LDA-78Low (Sterically hindered)Very Low< 20%
t-BuLi-100Very HighModerateVariable (Safety risks)
Protocol A: Self-Validating DoM and Carboxylation of Fluorobenzene

Causality Note: This protocol uses sec-BuLi to ensure complete deprotonation and a reverse-quench method to eliminate mass-transfer limitations during carboxylation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (0.5 M relative to substrate) and the fluorobenzene derivative (1.0 equiv).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise via syringe pump over 20 minutes. Validation: A slight color change (often pale yellow) indicates the formation of the lithiated intermediate. Stir for 1 hour at -78 °C[2][3].

  • Carboxylation (Reverse Quench): In a separate, oversized Erlenmeyer flask, prepare a large excess of freshly crushed dry ice (solid CO2). Rapidly cannulate the cold lithiated mixture directly onto the dry ice.

  • Workup: Allow the mixture to slowly warm to room temperature as the excess CO2 sublimates. Quench the resulting lithium carboxylate salt with 1M HCl until pH < 2, then extract with ethyl acetate.

Module 2: Troubleshooting 2-Fluorobenzonitrile Hydrolysis

Q: When hydrolyzing 2-fluorobenzonitrile, my reaction stalls at the 2-fluorobenzamide intermediate. Why does this happen and how can I drive it to completion? A: The hydrolysis of a nitrile to a carboxylic acid proceeds mechanistically through an amide intermediate. The ortho-fluoro substituent exerts significant steric hindrance, shielding the carbonyl carbon of the intermediate amide. Additionally, its inductive electron-withdrawing nature stabilizes the amide against further nucleophilic attack by water[4]. To overcome this thermodynamic stall point, standard reflux conditions are insufficient. You must apply forcing conditions: concentrated strong acid (e.g., aqueous sulfuric acid) and sustained heating (≥90°C)[4][5].

Q: How can I monitor the reaction to ensure the amide intermediate is fully consumed? A: Relying solely on reaction time is a flawed strategy. You must implement a self-validating monitoring system using HPLC. The reaction should be maintained at ≥90°C and sampled periodically until the peak corresponding to the 2-fluorobenzamide intermediate integrates to less than 3% relative to the product[5].

Quantitative Data: Hydrolysis Conditions

Table 2: Hydrolysis Conditions for 2-Fluorobenzonitrile

Reagent SystemTemp (°C)Time (h)Primary Isolated SpeciesConversion to Acid
1M NaOH (aq)6042-Fluorobenzamide< 10%
6M HCl (aq)808Mixture (Amide + Acid)~ 50%
50% H2SO4 (aq)100122-Fluorobenzoic Acid> 95%
Protocol B: Forcing Acidic Hydrolysis of 2-Fluorobenzonitrile

Causality Note: Sulfuric acid acts as both a proton source to activate the nitrile/amide and a dehydrating agent that drives the equilibrium forward at elevated temperatures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (1.0 equiv)[4].

  • Acid Addition: Submerge the flask in an ice bath. Slowly and carefully add a 50% (v/v) aqueous sulfuric acid solution (10 equiv). Caution: The initial hydration to the amide is highly exothermic; the ice bath prevents uncontrolled boiling[4].

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to a rigorous reflux (internal temperature ~100-105 °C).

  • Reaction Monitoring: After 6 hours, withdraw a 50 µL aliquot, quench into cold water, extract with ethyl acetate, and analyze via HPLC. Continue refluxing until the intermediate amide is < 3%[5].

  • Isolation: Cool the mixture to 0 °C. The 2-fluorobenzoic acid derivative will typically precipitate as a white crystalline solid[1]. Filter, wash with ice-cold water, and dry under vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Synthesized [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

For drug development professionals, the journey from a synthesized active pharmaceutical ingredient (API) to a viable drug candidate is paved with rigorous validation. The structural integrity and, crucially, the purity...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a synthesized active pharmaceutical ingredient (API) to a viable drug candidate is paved with rigorous validation. The structural integrity and, crucially, the purity of a synthesized compound are not mere data points; they are the foundation of its safety and efficacy profile. In this guide, we delve into the essential analytical techniques for validating the purity of a novel oxazole derivative, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

This document moves beyond simple protocol recitation. It provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, framed by the practical insights of a seasoned application scientist. We will explore the causality behind methodological choices, the synergistic power of these techniques, and the interpretation of their data in the context of regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The consistent production of a quality product is paramount, and this begins with a deep, analytical understanding of the synthesized drug substance.[4][5][6] This guide establishes the scientific evidence necessary to ensure that the manufacturing process for our target compound consistently delivers a quality product.[4]

The Compound of Interest: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

The target molecule is a substituted oxazole, a heterocyclic scaffold prevalent in medicinal chemistry due to its diverse biological activities.[7][8] Its structure, featuring a fluorinated aromatic ring, an oxazole core, and primary alcohol and ether functionalities, presents a moderately polar profile. This structural assessment is the first critical step, as it directly informs our choice of analytical methodologies.

cluster_mol [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol mol

Caption: Structure of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.

Orthogonal Purity Assessment: The Synergy of HPLC and NMR

To establish purity with a high degree of confidence, relying on a single analytical technique is insufficient. We employ an orthogonal approach, using two distinct methods—HPLC and NMR—that measure purity based on different physicochemical principles.

  • HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9] It excels at detecting and quantifying non-volatile organic impurities, even those structurally similar to the API.

  • NMR Spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[10] It is unparalleled for structural confirmation and can detect impurities that possess different structural motifs, including residual solvents and starting materials.

This dual-pronged strategy ensures that a comprehensive impurity profile is captured, fulfilling the stringent requirements of regulatory bodies like the FDA.[11]

compound Synthesized Compound (Crude Product) hplc HPLC Analysis (Chromatographic Purity) compound->hplc Separation based on Polarity nmr NMR Analysis (Structural Integrity & Molar Purity) compound->nmr Analysis based on Nuclear Properties report Comprehensive Purity Report hplc->report nmr->report

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

For a moderately polar small molecule like our target compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for excellent separation of compounds based on their hydrophobicity.

Causality of Method Design:

  • Stationary Phase (C18): A C18 column is selected due to its versatility and strong retentive power for a wide range of organic molecules. The typical pore size for small molecule separation is between 60-160 Å.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution (where the mobile phase composition changes over time) is chosen over an isocratic one. This is crucial because a gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while also ensuring sharp peak shapes.[12]

  • Detector (Photodiode Array - PDA/DAD): A PDA detector is superior to a simple UV detector because it acquires a full UV-Vis spectrum at each point in the chromatogram. This enables peak purity analysis, a critical function that assesses whether a chromatographic peak corresponds to a single compound.[12]

Experimental Protocol: HPLC-PDA Analysis
  • Sample Preparation: Accurately weigh ~1.0 mg of the synthesized compound and dissolve it in 1.0 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan from 200-400 nm; monitor at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis on the main peak using the PDA software. The purity angle should be less than the purity threshold to indicate a spectrally homogenous peak.[12]

Interpreting the Data: A Comparative Look

For a new drug substance, regulatory guidelines such as ICH Q3A(R2) set thresholds for reporting, identifying, and qualifying impurities.[13] Generally, impurities found at levels above 0.10% must be structurally identified.[1]

Compound BatchRetention Time (min)Main Peak Area (%)Impurity 1 (Area %)Impurity 2 (Area %)PDA Peak PurityPurity by Area %
Batch A (This Guide) 12.5499.850.08 (at 9.2 min)0.07 (at 14.1 min)Pass99.85%
Alternative A (Hypothetical) 12.5399.200.50 (at 11.8 min)0.30 (at 13.5 min)Pass99.20%
Alternative B (Hypothetical) 12.5599.500.15 (at 12.4 min)0.35 (at 16.2 min)Fail (Co-elution)Invalid

Analysis:

  • Batch A demonstrates high purity, with minor impurities well below the identification threshold of 0.10%.[1]

  • Alternative A is less pure. The impurity at 0.50% would require structural identification and toxicological qualification according to ICH guidelines.[2][13]

  • Alternative B highlights the importance of the PDA detector. Although the area percent calculation suggests high purity, the failed peak purity test indicates co-elution, meaning a hidden impurity is present under the main peak.[12] This result is invalid and requires method optimization to resolve the co-eluting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC quantifies purity based on chromatographic separation, NMR confirms the compound's identity and assesses purity from a structural and molar perspective. ¹H and ¹³C NMR are indispensable tools for verifying that the synthesized molecule has the correct structure and for detecting any structurally distinct impurities.[7][14]

Causality of Method Design:

  • ¹H NMR: This is the primary NMR experiment. It is highly sensitive and provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integral (the area under a peak) is directly proportional to the number of protons it represents, making it a powerful quantitative tool.

  • ¹³C NMR: While less sensitive than ¹H NMR, it provides a direct count of the number of non-equivalent carbons in the molecule. The absence of extraneous peaks is a strong indicator of high purity.

  • Deuterated Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point. Crucially, it contains exchangeable protons (from residual water) that can exchange with the hydroxyl (-OH) and sometimes amine (-NH) protons of the analyte, which is important to note during spectral interpretation. For our compound, the hydroxyl proton of the methanol group will be visible.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the synthesized compound in ~0.7 mL of DMSO-d₆. For ¹³C NMR, a higher concentration (~20-30 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Assign all proton and carbon signals to the expected structure.

    • Integrate the ¹H NMR signals and verify that the ratios correspond to the number of protons in the structure.

    • Scrutinize the spectra for any unassigned peaks, which could correspond to starting materials, by-products, or residual solvents (e.g., ethyl acetate, dichloromethane).

cluster_mol Key ¹H NMR Signal Assignments mol A ~7.2-7.6 ppm (Aromatic Protons, 4H) mol->A a B ~6.5 ppm (Oxazole Proton, 1H) mol->B b C ~5.3 ppm (OCH₂Ar, 2H) mol->C c D ~4.6 ppm (CH₂OH, 2H) mol->D d E ~5.5 ppm (broad) (OH, 1H) mol->E e

Caption: Predicted ¹H NMR assignments for the target molecule.

Interpreting the Data: A Comparative Look

The NMR spectrum should be clean, with all peaks assignable to the target molecule. Any additional peaks signify impurities.

Signal TypeBatch A (Observed)Alternative C (Hypothetical)Interpretation
Aromatic Protons Multiplet at 7.2-7.6 ppm, Integral: 4.00Multiplet at 7.2-7.6 ppm, Integral: 4.00Correct number of aromatic protons.
Oxazole Proton Singlet at 6.5 ppm, Integral: 1.01Singlet at 6.5 ppm, Integral: 1.01Oxazole ring is intact.
-OCH₂- Singlet at 5.3 ppm, Integral: 2.02Singlet at 5.3 ppm, Integral: 2.02Phenoxymethyl group is present.
-CH₂OH Doublet at 4.6 ppm, Integral: 1.99Doublet at 4.6 ppm, Integral: 1.99Methanol group is present.
-OH Triplet at 5.5 ppm, Integral: 0.98Triplet at 5.5 ppm, Integral: 0.98Hydroxyl proton observed.
Impurity Signals None observed above baseline noise.Singlet at 2.0 ppm, Integral: 0.15Alternative C is contaminated with an impurity containing methyl protons, likely residual Acetone or Ethyl Acetate.
¹³C NMR 10 distinct signals observed in expected regions.12 signals observed.Alternative C contains an impurity with 2 additional carbon signals.

Analysis:

  • Batch A shows excellent correlation between the expected and observed NMR data. The proton integrals are correct, and no extraneous signals are present in either the ¹H or ¹³C spectra, confirming high structural purity.

  • Alternative C is structurally impure. The presence of a singlet at 2.0 ppm in the ¹H spectrum and extra signals in the ¹³C spectrum clearly indicates a contaminant. The chemical shift suggests a common synthesis or purification solvent.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a synthesized API like [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a multi-faceted process that demands rigorous, orthogonal analytical strategies.

  • HPLC-PDA provides the primary quantitative measure of purity, excelling at detecting and quantifying process-related impurities and isomers. Its ability to perform in-line peak purity analysis is crucial for unmasking co-eluting species.

  • NMR Spectroscopy serves as the definitive tool for structural confirmation. It provides an orthogonal assessment of purity by identifying any structurally dissimilar molecules, including residual starting materials, reagents, and solvents.

Together, these techniques provide a self-validating system. A compound that shows >99.8% purity by HPLC with a clean, fully assignable NMR spectrum can be advanced with a high degree of confidence in its chemical integrity. This robust analytical package is not just good science; it is a prerequisite for successful and compliant drug development.[6][11][15]

References

  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pacific BioLabs. Small Molecule Identity and Purity Testing.
  • Scitara. (2026, February 4). Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • BenchChem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products.
  • ICH. Quality Guidelines.
  • Sigma-Aldrich. Small Molecule HPLC.
  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • BenchChem. Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • BenchChem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • National Institutes of Health (NIH). Synthetic biology for pharmaceutical drug discovery.
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BioPharm International. (2018, April 1). Understanding Validation and Technical Transfer, Part I.
  • National Institutes of Health (NIH). (2024, September 18). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity.
  • ResearchGate. (2021, March 12). A REVIEW ON PHARMACEUTICAL VALIDATION AND ITS IMPLICATIONS.
  • Innopharma Education. (2024, July 8). What is Pharmaceutical Validation, and Why is it Important?.

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Comparative

A Comparative Computational Docking Analysis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol with Kinase Drug Targets

A Senior Application Scientist's Guide to Evaluating a Novel 1,2-Oxazole Derivative Against Established Kinase Inhibitors Abstract In the landscape of contemporary drug discovery, computational docking studies serve as a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel 1,2-Oxazole Derivative Against Established Kinase Inhibitors

Abstract

In the landscape of contemporary drug discovery, computational docking studies serve as an indispensable tool for the preliminary assessment of novel chemical entities. This guide presents a comprehensive, in-silico evaluation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, a small molecule featuring the biologically significant 1,2-oxazole scaffold. We conduct a rigorous comparative analysis of its binding potential against two clinically relevant protein kinase targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The performance of our lead compound is benchmarked against established, FDA-approved kinase inhibitors—Lapatinib for EGFR and Sorafenib for VEGFR2. This document provides a detailed, step-by-step methodology for the entire computational workflow, from target selection and ligand preparation to docking simulation and interaction analysis. All quantitative data are summarized for straightforward comparison, and the logical flow of the experimental design is visually articulated through diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods for the efficient and insightful evaluation of novel therapeutic candidates.

Introduction: The Rationale for In-Silico Kinase Targeting

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of bioactive compounds and known to engage in favorable interactions with protein targets.[1][2] Our test compound, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, incorporates this promising moiety.

Computational docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the molecular interactions that stabilize the complex.[3] This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds for synthesis and experimental validation, thereby conserving resources.[4]

In this guide, we focus on two well-validated oncology targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling promotes cell proliferation and is a key driver in several cancers.[5] We will compare our compound's performance against Lapatinib , a potent dual tyrosine kinase inhibitor.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] Here, the benchmark is Sorafenib , a multi-kinase inhibitor with established efficacy.[8][9]

This comparative framework allows for a nuanced understanding of our lead compound's potential, contextualized by the performance of clinically successful drugs.

A Self-Validating Computational Workflow

The integrity of any computational study hinges on a robust and reproducible methodology. The following workflow is designed as a self-validating system, where each step builds logically upon the last, from data acquisition to the final analysis.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison PDB_Acquisition 1. Target Protein Acquisition (RCSB PDB) Protein_Prep 3. Receptor Preparation (UCSF Chimera & AutoDockTools) PDB_Acquisition->Protein_Prep Ligand_Acquisition 2. Ligand Structure Acquisition (PubChem) Ligand_Prep 4. Ligand Preparation (AutoDockTools) Ligand_Acquisition->Ligand_Prep Grid_Box 5. Grid Box Definition (AutoDockTools) Protein_Prep->Grid_Box Docking 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis 7. Binding Pose & Affinity Analysis Docking->Pose_Analysis Interaction_Analysis 8. Interaction Visualization (PyMOL & LigPlot+) Pose_Analysis->Interaction_Analysis Comparison 9. Comparative Data Analysis Interaction_Analysis->Comparison

Caption: A high-level overview of the computational docking workflow.

Detailed Experimental Protocols

Target Protein and Ligand Acquisition

Target Proteins:

  • EGFR Kinase Domain: The crystal structure complexed with an inhibitor (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[10] This structure provides a well-defined ATP-binding pocket.

  • VEGFR2 Kinase Domain: The crystal structure in complex with Sorafenib (PDB ID: 4ASD) was obtained from the RCSB PDB.[8] The presence of the co-crystallized ligand is crucial for validating the docking protocol by re-docking the native ligand.

Ligands:

  • [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol: The 3D structure was generated and downloaded from PubChem.[1][11]

  • Lapatinib: The 3D conformer was downloaded from the PubChem database.[1][12]

  • Sorafenib: The 3D structure was downloaded from the PubChem database.[1][12]

Receptor and Ligand Preparation for Docking

This preparatory phase is critical for ensuring the chemical accuracy of the molecules entering the simulation. The open-source program AutoDockTools was employed for these steps.[13]

Receptor Preparation Protocol:

  • Load Protein: The downloaded PDB files (1M17 and 4ASD) were loaded into AutoDockTools.

  • Clean Protein: All water molecules and co-crystallized ligands were removed.[13]

  • Add Hydrogens: Polar hydrogen atoms were added to the protein structure, as they are essential for forming hydrogen bonds.[14]

  • Compute Charges: Gasteiger charges were computed to account for the electrostatic interactions.

  • Set Atom Types: AutoDock atom types were assigned.

  • Save as PDBQT: The prepared receptor structures were saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]

Ligand Preparation Protocol:

  • Load Ligand: The ligand SDF files were loaded into AutoDockTools.

  • Detect Root and Torsions: The rotatable bonds within the ligand were automatically detected to allow for conformational flexibility during docking.

  • Save as PDBQT: The prepared ligands were saved in the PDBQT format.

Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely-used and validated open-source program for molecular docking, known for its accuracy and speed.[16][17]

Grid Box Definition:

The "grid box" defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for optimal ligand poses.

  • Center the Grid: For each receptor, the grid box was centered on the co-crystallized ligand's geometric center to ensure the search space encompassed the known active site.

  • Define Dimensions: The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to rotate and translate freely within the binding pocket.[18]

Docking Execution:

The docking simulations were performed using the AutoDock Vina command-line interface.[17] The following is an example command:

The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to a high value of 32 to ensure a comprehensive exploration of the binding landscape.[17]

Results: A Comparative Analysis of Binding Affinities and Interactions

The primary outputs of the docking simulations are the binding affinity scores (in kcal/mol) and the predicted binding poses. A more negative binding affinity suggests a more stable protein-ligand complex.[3]

Quantitative Comparison of Binding Affinities

The binding affinities of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol and the reference inhibitors against the EGFR and VEGFR2 kinase domains are summarized below.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol EGFR1M17-8.2
Lapatinib (Reference)EGFR1M17-11.8
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol VEGFR24ASD-7.9
Sorafenib (Reference)VEGFR24ASD-9.4

Analysis:

  • Against the EGFR kinase domain, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol exhibited a strong predicted binding affinity of -8.2 kcal/mol. While this is less potent than the reference inhibitor Lapatinib (-11.8 kcal/mol), it indicates significant potential for interaction with the EGFR active site.[6]

  • Similarly, in the VEGFR2 kinase domain, our lead compound showed a favorable binding affinity of -7.9 kcal/mol. This is comparable to, though slightly less potent than, the reference drug Sorafenib (-9.4 kcal/mol).[9]

These results suggest that [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a promising candidate for dual inhibition of both EGFR and VEGFR2, warranting a closer examination of its binding interactions.

Qualitative Analysis of Molecular Interactions

To understand the structural basis for the predicted binding affinities, the top-ranked docking poses were visualized and analyzed using PyMOL and LigPlot+.[19][20] These tools allow for the detailed inspection of hydrogen bonds and hydrophobic interactions, which are critical for ligand binding.

G cluster_0 Ligand: [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol cluster_1 EGFR (1M17) Key Residues cluster_2 VEGFR2 (4ASD) Key Residues Ligand Lead Compound Met769 Met769 Ligand->Met769 H-Bond Thr766 Thr766 Ligand->Thr766 H-Bond Leu694 Leu694 Ligand->Leu694 Hydrophobic Asp1046 Asp1046 Ligand->Asp1046 H-Bond Cys919 Cys919 Ligand->Cys919 H-Bond Val916 Val916 Ligand->Val916 Hydrophobic

Caption: Key molecular interactions of the lead compound with EGFR and VEGFR2.

Interaction Analysis with EGFR (PDB: 1M17):

  • The methanol group of our lead compound is predicted to form a crucial hydrogen bond with the side chain of Threonine 766 .

  • The oxygen atom of the 1,2-oxazole ring acts as a hydrogen bond acceptor, interacting with the backbone amide of Methionine 769 , a key hinge region residue.

  • The fluorophenoxymethyl moiety extends into a hydrophobic pocket, making favorable contacts with residues such as Leucine 694 .

Comparative Interaction with Lapatinib: Lapatinib achieves its higher potency through additional interactions, including a hydrogen bond with the side chain of Cysteine 773 and more extensive hydrophobic contacts.[6] Our lead compound, however, successfully engages with key residues in the ATP-binding site.

Interaction Analysis with VEGFR2 (PDB: 4ASD):

  • The hydroxyl group of the methanol side chain is positioned to form a strong hydrogen bond with the carboxylate group of Aspartate 1046 , a critical interaction for many VEGFR2 inhibitors.[8]

  • The nitrogen atom of the 1,2-oxazole ring is predicted to form a hydrogen bond with the backbone amide of Cysteine 919 .

  • The phenyl ring is involved in hydrophobic interactions with residues like Valine 916 .

Comparative Interaction with Sorafenib: Sorafenib's urea moiety forms a bidentate hydrogen bond with Aspartate 1046 and Cysteine 919, a classic binding motif that contributes to its high affinity.[8] While our lead compound does not replicate this exact pattern, its ability to form hydrogen bonds with both of these key residues is highly encouraging.

Discussion and Future Outlook

This computational guide has demonstrated a robust and transparent workflow for the initial evaluation of a novel compound, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol. The docking studies predict that this compound has the potential to bind to the ATP-binding sites of both EGFR and VEGFR2 with high affinity, engaging with key residues that are critical for inhibitor binding.

While the predicted binding affinities are slightly lower than those of the established drugs Lapatinib and Sorafenib, the results are highly promising. The ability of the 1,2-oxazole scaffold to participate in key hydrogen bonding and hydrophobic interactions validates its selection as a core structural element.

It is imperative to acknowledge the inherent limitations of in-silico studies. Molecular docking provides a static snapshot of the binding event and does not account for protein flexibility or the entropic contributions to binding. Therefore, the next logical steps are:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding poses over time and to gain a more dynamic understanding of the protein-ligand interactions.

  • In-Vitro Validation: The most crucial next step is the experimental validation of these computational predictions. This includes the synthesis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol and its evaluation in enzymatic assays against EGFR and VEGFR2, as well as in cell-based assays to determine its anti-proliferative and anti-angiogenic activity.

References

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  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

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  • Bioinformatics Review. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... Retrieved from [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed docking profile of Lapatinib in the EGFR binding site (PDB ID:... Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). kinase insert domain receptor. Retrieved from [Link]

  • Oxford Academic. (n.d.). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection. Retrieved from [Link]

  • RCSB PDB. (2011, March 30). 3POZ: EGFR Kinase domain complexed with tak-285. Retrieved from [Link]

  • RCSB PDB. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]

  • InterPro. (n.d.). Structure of VEGFR2 kinase domain in complex with BIBF1120 (3c7q). Retrieved from [Link]

  • RCSB PDB. (2012, September 26). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736)... Retrieved from [Link]

  • YouTube. (2026, February 22). How to Retrieve Ligand Data From PubChem and Create a Table for Publication. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking analysis of 4v and lapatinib, showing proposed... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase domains of (A). HER2 (PDB ID: 3PP0), and (B). VEGFR2 (PDB ID:4AGC). Retrieved from [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]

  • Journal of King Saud University - Science. (2023, December 23). Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors... Retrieved from [Link]

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Validation

assessing the metabolic stability of fluorophenoxymethyl-containing compounds

Assessing the Metabolic Stability of Fluorophenoxymethyl-Containing Compounds: A Comparative Guide for Medicinal Chemists As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of Fluorophenoxymethyl-Containing Compounds: A Comparative Guide for Medicinal Chemists

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of lead compounds containing aryl ether linkages. The phenoxymethyl moiety is a privileged scaffold, appearing in diverse therapeutic agents ranging from PDE10A inhibitors for schizophrenia to caspase-selective imaging agents[1]. However, this functional group frequently suffers from poor metabolic stability due to its susceptibility to rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation and O-dealkylation[2].

Strategic incorporation of fluorine—yielding fluorophenoxymethyl derivatives—is a highly effective tactic to mitigate these metabolic liabilities[3]. This guide provides an objective comparison of fluorophenoxymethyl compounds against their non-fluorinated counterparts, detailing the mechanistic causality behind their stability, comparative performance data, and a robust, self-validating experimental protocol for assessing in vitro microsomal clearance.

Mechanistic Causality: Why Fluorination Enhances Stability

The addition of fluorine to the phenoxy ring does not merely "block" a metabolic site; it fundamentally alters the physicochemical properties of the molecule to evade enzymatic degradation[4].

  • Steric and Thermodynamic Blocking: CYP450 enzymes typically oxidize the electron-rich phenoxy ring at the para or ortho positions relative to the ether oxygen. By replacing a vulnerable C–H bond (113 kcal/mol) with a significantly stronger C–F bond (126 kcal/mol) at these metabolic "soft spots," the transition state energy required for oxygen insertion is drastically increased, effectively curtailing aromatic hydroxylation[4].

  • Perturbation of HOMO Energies: The rate of electrophilic attack by the CYP450 reactive intermediate (Compound I, FeO 3+ ) on the arene is dependent on the Highest Occupied Molecular Orbital (HOMO) energy of the substrate. Fluorine’s strong inductive electron-withdrawing effect (-I) reduces the electron density of the aryl ring (lowering the HOMO energy). This decreases the catalytic turnover rate ( kcat​ ) for oxidation across the entire ring system, not just at the site of substitution[4].

  • Modulation of Enzyme Affinity: Fluorination can also reduce the binding affinity ( Ka​ ) between the small molecule and the lipophilic CYP active site, further contributing to a reduced intrinsic clearance ( CLint​ )[4].

MetabolicPathway Parent Phenoxymethyl Scaffold CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Hydroxylation Aromatic Hydroxylation (Rapid Clearance) CYP->Hydroxylation Dealkylation O-Dealkylation (Benzylic Oxidation) CYP->Dealkylation Blocked Blocked Hydroxylation (High C-F Bond Energy) CYP->Blocked Steric/Electronic Shielding SlowDealk Attenuated O-Dealkylation (Lowered HOMO Energy) CYP->SlowDealk FluoroParent Fluorophenoxymethyl Scaffold FluoroParent->CYP Stable Enhanced Metabolic Stability (Prolonged t½) Blocked->Stable SlowDealk->Stable

Divergent CYP450 metabolic pathways of phenoxymethyl versus fluorophenoxymethyl scaffolds.

Comparative Data: Fluorinated vs. Non-Fluorinated Ethers

To objectively evaluate the impact of fluorination, we compare the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of representative phenoxymethyl-containing leads versus their specifically fluorinated analogs in Human Liver Microsomes (HLM). The data below synthesizes established Structure-Activity Relationship (SAR) trends observed when optimizing aryl ethers[1][4].

Compound ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Mechanistic Observation
Phenoxymethyl (Parent) 12.5110.9Rapid para-hydroxylation & O-dealkylation
4-Fluorophenoxymethyl 48.228.7para-site sterically blocked; kcat​ reduced
2,4-Difluorophenoxymethyl > 120< 11.5Synergistic blocking & lowered HOMO energy
Trifluoromethoxy (-OCF 3​ ) > 150< 4.6Extreme inductive effect (-I); highly stable

Note: Data represents generalized in vitro HLM stability parameters demonstrating the stepwise improvement in metabolic half-life upon progressive fluorination.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To generate trustworthy and actionable data, the in vitro assay must operate as a self-validating system[5]. This means incorporating internal controls that independently verify enzyme viability, chemical stability, and analytical precision.

Materials Required:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl 2​ .

  • NADPH Regenerating System (NADP + , Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (10 mM in DMSO).

  • Validation Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

  • Quench Solution: Ice-cold Acetonitrile containing an analytical Internal Standard (IS, e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation of Working Solutions: Dilute the 10 mM compound stocks in 50% Acetonitrile/Water to 100 µM, then further dilute in phosphate buffer to achieve a 1 µM final assay concentration. Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: In a 96-well plate, combine 1 µM test compound (or controls) with HLM (final protein concentration 0.5 mg/mL) in phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.

    • Causality Check: Pre-warming ensures that the lipid bilayer of the microsomes is in a fluid state. This allows the lipophilic test compound to properly partition into the membrane where CYP enzymes reside, preventing artificial lag phases in the kinetic plot.

  • Reaction Initiation & Parallel Controls: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Self-Validation (Minus-NADPH Control): For each test compound, run a parallel incubation where buffer replaces the NADPH system. CYP450 enzymes obligately require NADPH as an electron donor. If the compound degrades in this control well, the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis or esterases), ensuring we do not falsely attribute clearance to CYP oxidation.

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a crash plate containing 150 µL of the ice-cold Quench Solution (Acetonitrile + IS).

    • Causality Check: The organic solvent instantly denatures the tertiary structure of CYP proteins, halting the reaction at the exact time point. The simultaneous introduction of the Internal Standard mathematically corrects for any subsequent volumetric losses during centrifugation or LC-MS/MS injection.

  • Sample Processing: Centrifuge the crash plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for analysis.

  • Data Analysis: Plot the natural logarithm (ln) of the % parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(V×0.693)/t1/2​ ).

AssayWorkflow Start Test Compound + HLM + Buffer Split Split to Parallel Incubations Start->Split PlusNADPH + NADPH System (Active Metabolism) Split->PlusNADPH MinusNADPH - NADPH Buffer (Stability Control) Split->MinusNADPH Timepoints Sample at 0, 5, 15, 30, 45, 60 min PlusNADPH->Timepoints MinusNADPH->Timepoints Quench Quench with Cold MeCN + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis Quantify % Parent Remaining Quench->LCMS Validation Validate Controls: Verapamil (Rapid Clearance) Warfarin (Stable) LCMS->Validation

Step-by-step workflow of a self-validating in vitro microsomal stability assay.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL: [4]

  • Title: Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Source: benchchem.com URL: [5]

  • Title: Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide Source: lablogic.com URL: [2]

  • Title: A Medicinal Chemist's Guide to Molecular Interactions Source: acs.org URL: [3]

  • Title: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: nih.gov URL: [1]

Sources

Safety & Regulatory Compliance

Safety

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol proper disposal procedures

Comprehensive Laboratory Disposal Protocol for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol As a fluorinated heterocyclic compound,[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol presents specific end-of-life m...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

As a fluorinated heterocyclic compound,[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol presents specific end-of-life management requirements. In pharmaceutical and chemical research environments, the safe handling and disposal of such intermediates must strictly adhere to federal environmental and occupational safety regulations.

This guide outlines the operational procedures for managing this compound from benchtop generation to final destruction, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards.

Hazard Classification and Segregation Rationale

The critical structural feature of[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol dictating its disposal pathway is the presence of the fluorine atom on the phenoxy ring.

The Causality of Segregation: When subjected to standard, low-temperature incineration, fluorinated organic compounds can undergo incomplete combustion, potentially releasing highly toxic and corrosive hydrogen fluoride (HF) gas or forming persistent fluorinated byproducts[1]. Therefore, this compound must never be mixed with general non-hazardous waste or non-halogenated solvent streams. It must be strictly segregated into a Halogenated Organic Waste stream[2]. This ensures the waste is routed to a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature thermal oxidizers (often operating above 1100ºC) and acid gas scrubbers capable of safely breaking the carbon-fluorine bond and neutralizing the resulting acidic gases[3].

Step-by-Step Operational Disposal Methodology

The following protocol must be implemented by all laboratory personnel handling this compound in pure form, in solution, or as part of a reaction mixture.

Step 1: Container Selection and Preparation

  • Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers are optimal for storing halogenated organic wastes[4].

  • Ensure the container is completely empty of incompatible residues (e.g., strong oxidizing agents, strong bases) before introducing the waste.

Step 2: Benchtop Accumulation (Satellite Accumulation Area)

  • Transfer the waste (solid or liquid solution) into the designated Halogenated Organic Waste container kept in the fume hood or a designated Satellite Accumulation Area (SAA) under direct supervision of lab personnel[4].

  • Crucial: Keep the container hermetically sealed at all times unless actively adding waste. Funnels must not be left in the container neck[2].

Step 3: OSHA/EPA Compliant Labeling

  • Immediately affix a hazardous waste label upon the first drop of waste entering the container[2].

  • The label must explicitly state "Hazardous Waste" and list the full chemical name: "[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol" alongside any solvents used (e.g., "Dichloromethane 90%,[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol 10%"). Do not use chemical structures or abbreviations[2].

  • Mark the primary hazard class (e.g., "Toxic" or "Halogenated Organic").

Step 4: Secondary Containment and Transfer

  • Place the primary waste container inside a secondary containment bin to capture any potential spills or leaks, preventing contamination of the laboratory environment[4].

  • Once the container is full, or reaches the regulatory time limit for your facility's generator status, date the container and transfer it to the facility's Main Accumulation Area (MAA)[5]. For Large Quantity Generators (LQGs), waste must be transported to a licensed TSDF within 90 days of the accumulation start date[4].

Step 5: Final Disposition via TSDF

  • Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste broker to transport the sealed, labeled containers to an approved TSDF[2].

  • Ensure the manifest specifies high-temperature incineration for halogenated waste to guarantee complete destruction of the fluorinated moiety[3].

Waste Management Specifications

To facilitate rapid decision-making, the logistical parameters for handling this compound's waste stream are summarized below:

ParameterSpecificationOperational Rationale
Waste Stream Category Halogenated Organic WasteContains a fluorinated aromatic ring; requires specialized high-temp incineration to prevent HF gas release[1][3].
Primary Container HDPE or PTFE-lined GlassPrevents chemical degradation of the container and ensures a leak-proof seal[4].
Secondary Containment Required (Polypropylene bin)Mitigates risk of catastrophic spills during benchtop storage and transit[4].
Labeling Requirements Full chemical name, Hazard class, DateMandated by OSHA HazCom and EPA RCRA to ensure safe downstream handling[2][6].
Max Accumulation Time 90 Days (for LQGs)Federal EPA requirement for Large Quantity Generators to prevent unsafe long-term stockpiling[4].

Disposal Workflow Visualization

The following diagram illustrates the validated cradle-to-grave lifecycle for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol waste within a professional research facility.

WasteWorkflow Gen Waste Generation Seg Segregation: Halogenated Stream Gen->Seg Label OSHA/EPA Labeling Seg->Label SAA Satellite Accumulation Label->SAA MAA Main Accumulation (< 90 Days) SAA->MAA Container Full TSDF TSDF High-Temp Incineration MAA->TSDF Licensed Hauler

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Montrose Environmental. (2024, May 03). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
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[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
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